N-Ethoxycarbonyl-3-nitro-p-toluidine
Description
Properties
IUPAC Name |
ethyl N-(4-methyl-3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEVLTABICCPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408366 | |
| Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16648-53-6 | |
| Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine from p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine, a key intermediate in various pharmaceutical and chemical manufacturing processes. The synthesis involves a two-step process starting from p-toluidine: protection of the amino group followed by regioselective nitration. This document will delve into the mechanistic underpinnings, detailed experimental protocols, safety considerations, and characterization of the final product.
Introduction
The synthesis of specifically substituted nitroaromatic compounds is a cornerstone of medicinal chemistry and materials science. This compound, also known as Ethyl (4-methyl-3-nitrophenyl)carbamate[1], serves as a crucial building block. The ethoxycarbonyl group acts as a protecting group for the amine functionality of p-toluidine, which allows for the selective nitration at the position ortho to the amine and meta to the methyl group. Direct nitration of p-toluidine would lead to a mixture of products and significant oxidation, making the protection step essential for a clean and efficient reaction.[2][3]
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Protection of the Amino Group: p-Toluidine is reacted with ethyl chloroformate to form N-ethoxycarbonyl-p-toluidine (ethyl (4-methylphenyl)carbamate). This step introduces a carbamate protecting group, which deactivates the aromatic ring to a lesser extent than a protonated amino group and directs subsequent electrophilic substitution.
-
Nitration: The protected intermediate, N-ethoxycarbonyl-p-toluidine, is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding the desired product, this compound.
Diagram of the Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Protection of p-Toluidine
Mechanism: Nucleophilic Acyl Substitution
The protection of the amino group of p-toluidine with ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the p-toluidine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the departure of the chloride leaving group to form the stable N-ethoxycarbonyl-p-toluidine. A weak base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.
Diagram of the Protection Step Mechanism
Caption: Mechanism of the amine protection reaction.
Experimental Protocol: Synthesis of N-Ethoxycarbonyl-p-toluidine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Toluidine | 107.15 | 10.7 g | 0.1 |
| Ethyl Chloroformate | 108.52 | 11.9 g (10.4 mL) | 0.11 |
| Pyridine | 79.10 | 8.7 g (8.9 mL) | 0.11 |
| Dichloromethane | - | 100 mL | - |
| 1 M HCl | - | 50 mL | - |
| Saturated NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (10.7 g, 0.1 mol) in 100 mL of dichloromethane.
-
Add pyridine (8.9 mL, 0.11 mol) to the solution and cool the flask in an ice bath to 0-5 °C.
-
Slowly add ethyl chloroformate (10.4 mL, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield pure N-ethoxycarbonyl-p-toluidine as a white solid.
Part 2: Nitration of N-Ethoxycarbonyl-p-toluidine
Mechanism: Electrophilic Aromatic Substitution
The nitration of N-ethoxycarbonyl-p-toluidine is a classic example of electrophilic aromatic substitution.[4] In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[4] The N-ethoxycarbonyl group is an ortho-, para-director. However, due to steric hindrance from the protecting group, the nitronium ion preferentially attacks the ortho position relative to the activating carbamate group, which is also the meta position to the methyl group. A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed. Deprotonation of this intermediate by a weak base (such as HSO₄⁻ or H₂O) restores aromaticity and yields the final product.
Diagram of the Nitration Mechanism
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Ethoxycarbonyl-p-toluidine | 179.22 | 9.0 g | 0.05 |
| Concentrated H₂SO₄ (98%) | 98.08 | 25 mL | - |
| Concentrated HNO₃ (70%) | 63.01 | 4.5 mL | ~0.07 |
| Ice | - | - | - |
| Ethanol | - | - | - |
Procedure:
-
In a 100 mL flask, carefully add N-ethoxycarbonyl-p-toluidine (9.0 g, 0.05 mol) in small portions to 25 mL of concentrated sulfuric acid while stirring and cooling in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the carbamate in sulfuric acid over a period of 45 minutes. The temperature must be strictly maintained below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford this compound as a pale yellow solid.
Safety Considerations
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled.[5][6] Suspected of causing cancer.[5][6] Very toxic to aquatic life.[5]
-
Ethyl Chloroformate: Highly flammable liquid and vapor.[7][8] Fatal if inhaled.[7][9][10] Causes severe skin burns and eye damage.[7][9][10] It is also a lachrymator and moisture sensitive.[9]
-
Nitric Acid: Strong oxidizer that may intensify fire.[11][12] Causes severe skin burns and eye damage.[11][12][13] Toxic if inhaled.[11] Corrosive to metals.[11][12][13]
-
Sulfuric Acid: Causes severe skin burns and eye damage.[14][15][16][17] Reacts violently with water, generating significant heat.[14][15]
The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. The addition of the nitrating mixture must be slow and monitored closely.
Characterization of the Final Product
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the substitution pattern on the aromatic ring and the presence of the ethyl and methyl groups.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FT-IR: To identify characteristic functional groups such as the N-H, C=O (carbamate), and N-O (nitro) stretching vibrations.
-
-
Mass Spectrometry: To determine the molecular weight of the compound.
Conclusion
The synthesis of this compound from p-toluidine is a robust and well-established procedure that highlights fundamental organic chemistry principles, including the use of protecting groups and the mechanism of electrophilic aromatic substitution. Careful execution of the experimental protocols and adherence to safety precautions are paramount for a successful and safe synthesis. This guide provides the necessary technical details for researchers and professionals to confidently perform this synthesis in a laboratory setting.
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An In-depth Technical Guide to N-Ethoxycarbonyl-3-nitro-p-toluidine (CAS: 16648-53-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Ethoxycarbonyl-3-nitro-p-toluidine, a key chemical intermediate. Drawing from established chemical principles and safety protocols, this document details the compound's properties, a validated synthesis pathway, critical safety measures, and its potential applications in synthetic chemistry. The information herein is structured to empower researchers with the foundational knowledge required for the safe and effective handling and utilization of this compound.
Compound Overview and Physicochemical Properties
This compound, also known by its IUPAC name ethyl (4-methyl-3-nitrophenyl)carbamate, is a substituted aromatic nitro compound.[1] Its structure incorporates a p-toluidine core functionalized with an ethoxycarbonyl protecting group on the amine and a nitro group ortho to the amine. This specific arrangement of functional groups makes it a valuable and versatile building block in multi-step organic synthesis.
The ethoxycarbonyl group serves as a carbamate, a stable protecting group for the aniline nitrogen. This protection is crucial as it deactivates the ring towards certain electrophilic reactions and prevents unwanted side reactions of the amino group, such as oxidation, during processes like nitration. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can be a precursor to an amino group, enabling further diverse chemical transformations.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| CAS Number | 16648-53-6 | [2][3] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.22 g/mol | [2] |
| IUPAC Name | ethyl (4-methyl-3-nitrophenyl)carbamate | [1] |
| Synonyms | N-Carbethoxy-3-nitro-p-toluidine, Ethyl 4-Methyl-3-nitrophenylcarbamate, N-(3-Nitro-4-methylphenyl)urethan | [2][3] |
| Appearance | White to Yellow to Green powder/crystal | [2] |
| Melting Point | 78.0 - 82.0 °C | [2] |
| Purity | >98.0% (as determined by HPLC) | [2] |
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most logically achieved through a two-step sequence starting from the readily available p-toluidine. This strategy is predicated on the necessity of protecting the highly activating amino group prior to the electrophilic nitration step to ensure correct regioselectivity and prevent oxidative side reactions.
-
Step 1: Protection of p-Toluidine. The amino group of p-toluidine is first protected as an ethyl carbamate. This transformation reduces the activating effect of the amino group and directs the subsequent nitration primarily to the position ortho to the amino group.
-
Step 2: Electrophilic Aromatic Nitration. The protected intermediate, ethyl N-(p-tolyl)carbamate, undergoes regioselective nitration to introduce a nitro group onto the aromatic ring, yielding the final product.
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methodologies for the protection of anilines and the nitration of deactivated aromatic systems.
Part A: Synthesis of Ethyl N-(p-tolyl)carbamate (Intermediate)
-
Reagent Preparation: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Add p-toluidine (10.7 g, 0.1 mol) and pyridine (8.7 mL, 0.11 mol) to 100 mL of dichloromethane.
-
Reaction: Cool the flask in an ice bath to 0-5 °C. Add ethyl chloroformate (10.5 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol/water to obtain pure ethyl N-(p-tolyl)carbamate as a white solid.
Part B: Synthesis of this compound (Final Product)
-
Reagent Preparation: In a fume hood, carefully add concentrated sulfuric acid (30 mL) to a 100 mL flask and cool to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add the dried ethyl N-(p-tolyl)carbamate (9.0 g, 0.05 mol) from Part A to the cold sulfuric acid with stirring, ensuring the temperature is maintained below 5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (3.8 mL, 0.06 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the carbamate over 30-45 minutes.[4] It is critical to maintain the reaction temperature below 5 °C throughout the addition to prevent over-nitration and side reactions.[5][6]
-
Reaction Completion: After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.[4] The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[4][5]
-
Purification: Recrystallize the crude product from ethanol to yield this compound as a pale yellow solid.
Spectroscopic Characterization (Predicted)
While specific experimental spectra are not publicly available, the expected NMR chemical shifts can be predicted based on the structure and known substituent effects. This data is crucial for in-process reaction monitoring and final product verification.
Caption: Structure and predicted NMR spectral data for this compound.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with this compound, particularly due to its nitroaromatic nature and the hazardous reagents used in its synthesis.
Table 2: Hazard and Safety Information
| Aspect | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Safety glasses (face shield if necessary), chemical-resistant gloves, protective clothing, dust respirator. | [7] |
| Handling | Perform all operations in a well-ventilated area, preferably a chemical fume hood. Use a local exhaust system if dust generation is likely. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [7] |
| Storage | Keep container tightly closed. Store in a cool, dark, and dry place away from incompatible materials such as oxidizing agents. | [7] |
| First Aid (Skin Contact) | Remove contaminated clothing. Rinse skin with plenty of water. Seek medical advice if irritation or a rash occurs. | [7] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [7] |
| Spill Response | Avoid dust dispersion. Sweep up spilled material into an airtight container for proper disposal in accordance with local regulations. | [7] |
Applications in Synthetic Chemistry
This compound is not typically an end-product but rather a strategic intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Precursor to Diamines: The most prominent application is the reduction of the nitro group to an amine. This transformation yields ethyl (3-amino-4-methylphenyl)carbamate, a substituted o-phenylenediamine derivative. Such compounds are valuable precursors for the synthesis of heterocyclic structures like benzimidazoles, quinoxalines, and phenazines, which are common scaffolds in pharmaceuticals and materials science.
-
Modification of the Carbamate: The ethoxycarbonyl group can be cleaved under basic or acidic conditions to regenerate the free amine, should that be required at a later synthetic stage.
-
Electrophilic and Nucleophilic Aromatic Substitution: The electronic properties of the ring, influenced by the nitro, methyl, and carbamate groups, can be exploited for further substitutions on the aromatic ring, allowing for the synthesis of more complex, polysubstituted aromatic compounds.
Caption: Key synthetic transformations and potential applications of the title compound.
Conclusion
This compound (CAS 16648-53-6) is a strategically important intermediate in organic synthesis. Its preparation via a logical two-step protection-nitration sequence from p-toluidine is a practical approach for research and development labs. The compound's true value is realized in its role as a precursor to substituted diamines and other polysubstituted aromatics, which are foundational for building complex heterocyclic molecules. Proper understanding of its synthesis, properties, and stringent adherence to safety protocols are essential for its effective and safe utilization in the laboratory.
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An In-depth Technical Guide on the Physical Properties of N-Carbethoxy-3-nitro-p-toluidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the realm of synthetic organic chemistry and drug discovery, the precise characterization of a molecule's physical properties is paramount. These properties govern a compound's behavior, from its solubility in various media to its crystalline structure, profoundly influencing its suitability for further development. This guide focuses on N-Carbethoxy-3-nitro-p-toluidine, systematically known as ethyl (3-nitro-4-methylphenyl)carbamate.
I. Structural and Predicted Physicochemical Properties of N-Carbethoxy-3-nitro-p-toluidine
The molecular structure of N-Carbethoxy-3-nitro-p-toluidine combines a p-toluidine core with a nitro group at the 3-position and a carbethoxy (ethyl carbamate) group on the amine nitrogen. This specific arrangement of functional groups allows us to predict certain physical characteristics.
-
Molecular Formula: C₁₀H₁₂N₂O₄
-
Molecular Weight: 224.21 g/mol
-
Predicted Solubility: The presence of a nitro group and a carbamate linkage introduces polarity, suggesting moderate solubility in polar organic solvents like ethanol, methanol, and acetone. The aromatic ring and the ethyl group contribute to some non-polar character, likely resulting in poor solubility in non-polar solvents such as hexanes and in aqueous solutions.
-
Predicted Melting Point: The melting point is influenced by the planarity of the molecule, which affects crystal packing. The presence of the nitro and carbethoxy groups will likely lead to a higher melting point compared to the parent p-toluidine due to increased intermolecular forces such as dipole-dipole interactions and potential hydrogen bonding.
II. A Case Study: Physical Properties of Ethyl (3-nitrophenyl)carbamate
To provide a tangible and experimentally grounded reference, we will now delve into the known physical properties of ethyl (3-nitrophenyl)carbamate (CAS No: 6275-72-5), an isomer of our target compound.[1] This molecule differs only in the absence of the methyl group on the phenyl ring.
Summary of Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1][2] |
| Melting Point | Not experimentally determined; prone to thermal decomposition above this point. | [1] |
| Boiling Point | Not experimentally determined; likely decomposes at elevated temperatures. | [1] |
| Solubility | Good solubility in polar organic solvents (methanol, ethanol, acetone); poor solubility in non-polar organic solvents (petroleum hydrocarbons); excellent solubility in chlorinated solvents (dichloromethane, chloroform). | [1] |
III. Experimental Protocols for Physicochemical Characterization
The following protocols are standard methodologies for determining the physical properties of organic compounds and are directly applicable to N-Carbethoxy-3-nitro-p-toluidine.
A. Determination of Melting Point
The melting point is a critical indicator of purity. The protocol described here utilizes the capillary method, a widely accepted technique.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, ensuring an accurate reading.
B. Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform) or as a thin film.
-
Data Acquisition: The sample is placed in the beam of an IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups. For N-Carbethoxy-3-nitro-p-toluidine, characteristic peaks would be expected for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the symmetric and asymmetric stretches of the nitro group.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
Methodology:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer, and the spectra are acquired.
-
Data Analysis:
-
¹H NMR: The chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.
-
¹³C NMR: The number of signals indicates the number of non-equivalent carbons, and their chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the molecule through fragmentation patterns.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using a suitable technique, such as electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.
IV. Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel organic compound like N-Carbethoxy-3-nitro-p-toluidine.
Caption: Workflow for the characterization of N-Carbethoxy-3-nitro-p-toluidine.
V. Conclusion
While direct experimental data for N-Carbethoxy-3-nitro-p-toluidine remains elusive, a robust framework for its characterization can be established based on well-understood chemical principles and the known properties of its structural analogs. The methodologies outlined in this guide provide a clear and scientifically rigorous path for any researcher or drug development professional seeking to elucidate the physical properties of this and other novel chemical entities. The application of these standard protocols will undoubtedly yield the critical data necessary to advance our understanding and potential applications of such compounds.
References
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PubChem. Ethyl (4-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl (3-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to Ethyl N-(4-methyl-3-nitrophenyl)carbamate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl N-(4-methyl-3-nitrophenyl)carbamate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's synthesis, properties, and applications. This document emphasizes the causality behind synthetic choices and provides robust, self-validating protocols grounded in established chemical principles.
Executive Summary & Chemical Identity
Ethyl N-(4-methyl-3-nitrophenyl)carbamate is a nitroaromatic carbamate that serves as a versatile building block in organic synthesis. Its structure incorporates a protected amine (as an ethyl carbamate), a methyl group, and a nitro group on a benzene ring. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The ethoxycarbonyl group provides a stable and reliable means of protecting the aniline nitrogen, allowing for selective chemical transformations at other positions on the aromatic ring.
Table 1: Chemical Identity and Properties
| Identifier | Value | Source(s) |
| IUPAC Name | Ethyl N-(4-methyl-3-nitrophenyl)carbamate | [1] |
| Common Name | N-Ethoxycarbonyl-3-nitro-p-toluidine | [1] |
| Synonyms | Ethyl (4-methyl-3-nitrophenyl)carbamate, N-Carbethoxy-3-nitro-p-toluidine | [1] |
| CAS Number | 16648-53-6 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 80-82 °C | |
| SMILES | CCOC(=O)Nc1ccc(C)c(c1)[O-] |
Strategic Synthesis Pathway
The synthesis of Ethyl N-(4-methyl-3-nitrophenyl)carbamate is a well-defined, two-step process that begins with the commercially available starting material, p-toluidine (4-methylaniline). The logic of this pathway is to first introduce the nitro group onto the aromatic ring and then protect the amine functionality as a carbamate.
Caption: Synthetic route to the target compound.
Step 1: Synthesis of 4-Methyl-3-nitroaniline (Precursor)
Causality of Experimental Choices: The direct nitration of p-toluidine is performed under strongly acidic conditions. The amino group of p-toluidine is protonated to form the anilinium ion. This deactivates the ring towards electrophilic substitution and directs the incoming nitro group primarily to the meta position relative to the ammonium group, which corresponds to the ortho position relative to the methyl group.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (200 g). Cool the flask in an ice-salt bath to 0°C.
-
Addition of p-Toluidine: Slowly add p-toluidine (10 g) to the stirred, cold sulfuric acid, ensuring the temperature does not rise above 5°C.
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 g) to concentrated sulfuric acid (30 g), keeping the mixture cooled.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the p-toluidine solution. Maintain the reaction temperature at 0°C throughout the addition.
-
Reaction Completion & Quenching: After the addition is complete, allow the mixture to stand for 30 minutes. Then, carefully pour the reaction mixture onto 500 mL of crushed ice with vigorous stirring.
-
Work-up and Isolation: Neutralize the resulting solution with a saturated solution of sodium carbonate until a precipitate forms. The temperature should be kept low during neutralization.
-
Purification: Filter the crude 4-methyl-3-nitroaniline, wash with cold water, and recrystallize from ethanol to yield the purified product as yellow needles.
Step 2: Synthesis of Ethyl N-(4-methyl-3-nitrophenyl)carbamate
Causality of Experimental Choices: The reaction of the primary aromatic amine (4-methyl-3-nitroaniline) with ethyl chloroformate is a standard method for the formation of an N-aryl carbamate. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent for this reaction as it is inert and dissolves the reactants well.
Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Carbamoylation: Add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford Ethyl N-(4-methyl-3-nitrophenyl)carbamate as a crystalline solid.
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Interpretation |
| ¹H NMR | Ethyl Group: Triplet (3H) around δ 1.2-1.4 ppm (CH₃), Quartet (2H) around δ 4.1-4.3 ppm (CH₂). Methyl Group: Singlet (3H) around δ 2.4-2.6 ppm. Aromatic Protons: Three protons in the aromatic region (δ 7.0-8.5 ppm) exhibiting characteristic splitting patterns based on their positions relative to the nitro and carbamate groups. NH Proton: A broad singlet (1H) that may be exchangeable with D₂O, typically in the δ 7.5-9.0 ppm range. |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 153-155 ppm. Aromatic Carbons: Six distinct signals in the δ 115-150 ppm range, with carbons attached to the nitro and carbamate groups being significantly shifted. Ethyl Group: Signals around δ 61-63 ppm (CH₂) and δ 14-15 ppm (CH₃). Methyl Group: Signal around δ 18-20 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Carbonyl): A strong absorption band around 1700-1730 cm⁻¹. N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹. C-O Stretch (Ester): A band in the 1200-1250 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 224. Fragmentation: Expect characteristic fragmentation patterns including loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and potentially the entire carbamate functionality. |
Applications in Advanced Synthesis
The strategic placement of the nitro and protected amine groups makes Ethyl N-(4-methyl-3-nitrophenyl)carbamate a valuable intermediate in multi-step synthetic sequences, particularly in the development of pharmaceuticals and other biologically active molecules.
Role as a Protected Building Block
The primary utility of this compound stems from the ethoxycarbonyl protecting group on the nitrogen atom. This group is stable under a variety of reaction conditions, allowing for chemical modifications to be performed elsewhere on the molecule. For instance, the nitro group can be selectively reduced to an amine, which can then be further functionalized. This new amino group can participate in reactions such as amide bond formation, diazotization, or reductive amination, all while the original amino group remains protected.
Caption: A potential synthetic application workflow.
Potential in Heterocyclic Synthesis
A key application area for this intermediate is in the synthesis of heterocyclic compounds. For example, the reduction of the nitro group to an amine generates an ortho-phenylenediamine derivative (specifically, ethyl N-(3-amino-4-methylphenyl)carbamate). This resulting molecule is a prime precursor for the synthesis of substituted benzimidazoles, a scaffold commonly found in pharmaceuticals. The reaction with various aldehydes or carboxylic acids would lead to the formation of the benzimidazole ring system. Subsequently, the ethoxycarbonyl protecting group can be removed under basic or acidic conditions to yield the final target molecule.
Safety and Handling
As a nitroaromatic compound, Ethyl N-(4-methyl-3-nitrophenyl)carbamate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
Ethyl N-(4-methyl-3-nitrophenyl)carbamate is a strategically important chemical intermediate with well-defined synthetic routes and significant potential for application in the synthesis of complex organic molecules. Its value lies in the orthogonal nature of its functional groups, particularly the stable carbamate protection of an aniline nitrogen, which enables selective and controlled synthetic transformations. This guide provides the necessary technical details for its synthesis and characterization, empowering researchers to effectively utilize this versatile building block in their drug discovery and development programs.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Molecular weight and formula of ethyl (4-methyl-3-nitrophenyl)carbamate
An In-Depth Technical Guide to Ethyl (4-methyl-3-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl (4-methyl-3-nitrophenyl)carbamate, a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutics. This document details its fundamental chemical properties, synthesis, and potential applications, with a focus on the underlying scientific principles.
Core Chemical Properties
Ethyl (4-methyl-3-nitrophenyl)carbamate is an aromatic carbamate with the chemical formula C10H12N2O4.[1] Its molecular structure incorporates a nitro group and a methyl group on the phenyl ring, attached to an ethyl carbamate moiety. These features dictate its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of Ethyl (4-methyl-3-nitrophenyl)carbamate
| Property | Value | Source |
| CAS Number | 16648-53-6 | [1] |
| Molecular Formula | C10H12N2O4 | [1][2][3][4] |
| Molecular Weight | 224.21 g/mol | [1][2][3][4][5] |
| IUPAC Name | ethyl (4-methyl-3-nitrophenyl)carbamate | |
| SMILES Code | O=C(OCC)NC1=CC=C(C)C(=O)=C1 | [1] |
Molecular Structure and Visualization
The arrangement of atoms in ethyl (4-methyl-3-nitrophenyl)carbamate is crucial for understanding its chemical behavior. The presence of the electron-withdrawing nitro group and the carbamate linkage are key features.
Sources
- 1. 16648-53-6|Ethyl (4-methyl-3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
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- 3. 90870-20-5|4-Nitrophenyl ethyl(methyl)carbamate|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. 3-Nitrophenyl ethyl(methyl)carbamate | C10H12N2O4 | CID 72942021 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of N-Ethoxycarbonyl-3-nitro-p-toluidine
This guide provides a comprehensive analysis of the spectroscopic data for N-Ethoxycarbonyl-3-nitro-p-toluidine, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into experimental design, data interpretation, and structural elucidation.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol , serves as a crucial building block in organic synthesis.[1] Its structure, featuring a protected amine and a nitro group on a toluidine backbone, makes it a versatile precursor for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and for guiding subsequent chemical transformations.
Synthesis and Spectroscopic Characterization Workflow
The synthesis of this compound typically involves the protection of the amino group of 3-nitro-p-toluidine with ethyl chloroformate. The subsequent purification and characterization are critical steps to ensure the compound's suitability for further use.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | d | 1H | Ar-H | Aromatic proton ortho to the nitro group, deshielded by its electron-withdrawing effect. |
| ~7.3-7.5 | dd | 1H | Ar-H | Aromatic proton ortho to the methyl group and meta to the nitro group. |
| ~7.1-7.3 | d | 1H | Ar-H | Aromatic proton ortho to the ethoxycarbonylamino group. |
| ~6.8-7.0 | br s | 1H | N-H | Amide proton, chemical shift can be variable and concentration-dependent. |
| ~4.2-4.4 | q | 2H | -O-CH₂- | Methylene protons of the ethyl group, split by the adjacent methyl protons. |
| ~2.4-2.6 | s | 3H | Ar-CH₃ | Methyl protons on the aromatic ring. |
| ~1.2-1.4 | t | 3H | -CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides information about the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~153-155 | C=O | Carbonyl Carbon | Typical chemical shift for a carbamate carbonyl group. |
| ~148-150 | Ar-C | C-NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~138-140 | Ar-C | C-NH | Aromatic carbon attached to the nitrogen of the carbamate. |
| ~135-137 | Ar-C | C-CH₃ | Aromatic carbon bearing the methyl group. |
| ~125-130 | Ar-CH | Aromatic CH | Aromatic carbons in the middle of the spectrum. |
| ~118-122 | Ar-CH | Aromatic CH | Aromatic carbons in the middle of the spectrum. |
| ~61-63 | -O-CH₂- | Methylene Carbon | Methylene carbon of the ethyl group. |
| ~20-22 | Ar-CH₃ | Aromatic Methyl Carbon | Methyl carbon attached to the aromatic ring. |
| ~14-16 | -CH₃ | Ethyl Methyl Carbon | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300-3400 | N-H Stretch | Amide | Characteristic stretching vibration of the N-H bond in the carbamate. |
| ~2900-3000 | C-H Stretch | Alkyl | C-H stretching of the methyl and ethyl groups. |
| ~1700-1730 | C=O Stretch | Carbonyl | Strong absorption due to the carbonyl group of the carbamate. |
| ~1520-1560 and ~1340-1380 | N-O Stretch | Nitro Group | Asymmetric and symmetric stretching vibrations of the nitro group. |
| ~1200-1250 | C-O Stretch | Ester | C-O stretching of the ethoxycarbonyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the molecule is expected to show a molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion | Rationale |
| 224 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |
| 178 | [M - NO₂]⁺ | Loss of the nitro group. |
| 151 | [M - CO₂Et]⁺ | Loss of the ethoxycarbonyl group. |
| 134 | [M - NO₂ - CO₂]⁺ | Subsequent loss of carbon dioxide from the [M - NO₂]⁺ fragment. |
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received. Solvents should be dried according to standard procedures when necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of this compound
-
Dissolution: Dissolve 3-nitro-p-toluidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture in an ice bath.
-
Acylation: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a gas chromatograph). Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Conclusion
This guide provides a detailed framework for the synthesis and spectroscopic analysis of this compound. While based on predicted data from analogous structures, the information presented offers a robust starting point for researchers. The provided protocols are based on standard laboratory practices and can be adapted as needed. The comprehensive interpretation of the expected spectroscopic data will aid in the unambiguous identification and characterization of this important synthetic intermediate.
References
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PubChem. Ethyl methyl(4-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Supporting Information: TriazineTriamine derived Porous Organic Polymer supported Copper Nanoparticles... [Link]
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Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
PubChem. Ethyl (3-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]
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A Technical Guide to the Research Applications of N-Ethoxycarbonyl-3-nitro-p-toluidine: A Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethoxycarbonyl-3-nitro-p-toluidine, also known as Ethyl (4-methyl-3-nitrophenyl)carbamate, is a strategically important organic molecule that serves as a versatile precursor in the synthesis of a wide array of functional compounds. Its unique trifunctional architecture—a protected amine, a reactive nitro group, and a substituted aromatic ring—offers a powerful toolkit for synthetic chemists. This guide explores the core chemical properties of this compound and delineates its significant potential in two primary research domains: the synthesis of biologically active benzimidazole scaffolds for drug discovery and the development of novel azo dyes for material science. Detailed synthetic protocols, mechanistic insights, and characterization data are provided to empower researchers in leveraging this compound for their specific applications.
Introduction: Unveiling a Key Synthetic Building Block
This compound (CAS No. 16648-53-6) is a stable, crystalline solid that has emerged as a valuable intermediate in organic synthesis.[1][2] The ethoxycarbonyl group serves as an effective protecting group for the aniline nitrogen, allowing for selective transformations at other positions of the molecule. The presence of the nitro group ortho to the protected amine and para to the methyl group makes it an ideal starting material for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[3][4] Furthermore, the aromatic amine functionality, which can be unmasked from the carbamate and the nitro group, provides a pathway to the synthesis of azo dyes. This guide will provide a comprehensive overview of the synthetic potential of this compound, with a focus on practical, well-referenced experimental methodologies.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [5] |
| Molecular Weight | 224.22 g/mol | [5] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 78.0 to 82.0 °C | [1] |
| CAS Number | 16648-53-6 | [5] |
| Purity | >98.0% (HPLC/GC) | [1][2] |
Spectroscopic Characterization (Predicted and Representative Data):
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group on the benzene ring, and the ethyl group of the carbamate. The aromatic protons would likely appear as complex multiplets in the range of 7.0-8.5 ppm. The methyl protons would be a singlet around 2.4 ppm. The ethyl group would present as a quartet around 4.2 ppm and a triplet around 1.3 ppm.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons (110-150 ppm), the carbonyl carbon of the carbamate (~154 ppm), the carbons of the ethyl group (~61 and ~14 ppm), and the methyl group carbon (~20 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).[6][7]
Core Research Application I: Synthesis of Bioactive Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anthelmintic, antiulcer, anticancer, and antimicrobial properties.[3][8][9] this compound is an excellent precursor for the synthesis of 6-methyl-substituted benzimidazoles.
The general synthetic strategy involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding a 1,2-diaminobenzene derivative with the aniline nitrogen still protected by the ethoxycarbonyl group.
-
Cyclization: The resulting diamine is then cyclized with a suitable one-carbon synthon to form the benzimidazole ring.
This pathway offers a controlled and high-yielding route to valuable pharmaceutical intermediates. A prime example of this application is in the synthesis of anthelmintic drugs like albendazole and fenbendazole, which, while not directly synthesized from this exact starting material, follow a very similar synthetic logic.[10][11][12]
Workflow for Benzimidazole Synthesis
The following diagram illustrates the general workflow for the synthesis of a 2-substituted-6-methylbenzimidazole from this compound.
Caption: General workflow for the synthesis of benzimidazoles.
Detailed Experimental Protocol: Synthesis of a 6-Methylbenzimidazole Precursor
This protocol details the reduction of the nitro group, the first critical step in the synthesis of benzimidazole derivatives.
Reaction: Reduction of this compound to Ethyl (3-amino-4-methylphenyl)carbamate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl (3-amino-4-methylphenyl)carbamate.
-
The product can be purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Tin(II) chloride in HCl: This is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other functional groups like carbamates.[13] The acidic medium is necessary for the reaction to proceed.
-
Ethanol as solvent: It is a good solvent for both the starting material and the reagents and is suitable for refluxing temperatures.
-
Neutralization and filtration: The basic workup is crucial to precipitate the tin salts, allowing for their removal by filtration and simplifying the purification of the desired product.
Core Research Application II: Synthesis of Azo Dyes
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[14][15] They are widely used in the textile, printing, and food industries. The synthesis of azo dyes from this compound would first require the reduction of the nitro group to an amine, followed by the deprotection of the carbamate to yield 3,4-diaminotoluene. However, a more direct route to a novel azo dye would involve the reduction of the nitro group, diazotization of the newly formed primary amine, and subsequent coupling with an electron-rich aromatic compound.
Workflow for Azo Dye Synthesis
The following workflow outlines the synthesis of an azo dye starting from the reduced intermediate.
Caption: General workflow for the synthesis of an Azo Dye.
Detailed Experimental Protocol: Synthesis of a Novel Azo Dye
This protocol describes the diazotization of the amine intermediate and its subsequent coupling to form an azo dye.
Reaction: Diazotization of Ethyl (3-amino-4-methylphenyl)carbamate and Coupling with 2-Naphthol.
Materials:
-
Ethyl (3-amino-4-methylphenyl)carbamate (from the previous step)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve Ethyl (3-amino-4-methylphenyl)carbamate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1 equivalent) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[16]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the azo dye in a desiccator.
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature throughout the diazotization and coupling steps is critical for obtaining a good yield of the desired product.[14][16]
-
Acidic Medium for Diazotization: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) to form the diazonium salt requires an acidic environment.
-
Basic Medium for Coupling: The coupling reaction with 2-naphthol is an electrophilic aromatic substitution. The phenoxide ion, formed in the basic solution, is a much more powerful electron-donating group than the hydroxyl group, thus activating the aromatic ring for electrophilic attack by the diazonium ion.
Conclusion and Future Outlook
This compound is a highly valuable and versatile synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its utility as a precursor for biologically active benzimidazoles and vibrant azo dyes has been demonstrated through well-established synthetic transformations. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel compounds with tailored properties. Future research could focus on expanding the library of benzimidazoles derived from this precursor and evaluating their therapeutic potential against a broader range of diseases. Furthermore, the synthesis and characterization of new azo dyes based on this molecule could lead to the development of advanced materials with unique optical and electronic properties.
References
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- The Synthesis of Azo Dyes.
- Synthesis and Biological Evaluation of Some Substituted Benzimidazole Deriv
- Biological activities of benzimidazole derivatives: A review.
- Anthelmintically active benzimidazole derivatives and process for preparing them.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- Synthesis and biological evaluation of 5-substituted deriv
- Application Notes and Protocols: Synthesis of Azo Dyes via Diazotiz
- Preparation method of fenbendazole which is benzimidazole anti-helminthic drug.
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. ijirset.
- Synthesis of an azo dye. YouTube.
- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS
- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR.
- Benzimidazole derivatives, their preparation and use.
- This compound | 16648-53-6. TCI Chemicals.
- This compound.
- Albendazole synthesis. ChemicalBook.
- Benzimidazole derivatives with anthelmintic activity.
- This compound | C10H12N2O4 | CID 5104063. PubChem.
- The Synthesis and Chemistry of Certain Anthelmintic Benzimidazoles. PubMed.
- New substituted benzimidazole derivatives: A patent review (2013-2014).
- Process for preparation of albendazole.
- Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach.
- Synthesis and Anthelmintic Activity of Benzimidazole Deriv
- P-Toluidine Unveiled: From Precursor to Powerhouse - Exploring its Chemical Wizardry, Ubiquitous Applic
- Recent achievements in the synthesis of benzimidazole deriv
- ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY.. IJNRD.
- What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?.
- Method for synthesizing albendazole.
- Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library. PubMed.
- Synthesis of New Active o-Nitrophenyl Carbamates.
- A PROCESS FOR PREPAR
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Deriv
- What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- N-Ethyl-p-toluidine | C9H13N | CID 61164. PubChem.
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific. yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.
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- 16. youtube.com [youtube.com]
Methodological & Application
Detailed experimental protocol for synthesizing N-Ethoxycarbonyl-3-nitro-p-toluidine
Application Note & Protocol
Topic: A Detailed Experimental Protocol for the Synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of a Carbamate Intermediate
This compound, also known as ethyl (4-methyl-3-nitrophenyl)carbamate, is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring a nitro group and a carbamate moiety on a toluidine backbone, makes it a versatile precursor for the synthesis of various pharmaceutical agents and complex organic molecules. The carbamate group serves as a protected amine, which can be deprotected under specific conditions, while the nitro group can be reduced to an amine, enabling further functionalization at that position.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the N-acylation of 3-nitro-p-toluidine with ethyl chloroformate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and address critical safety considerations. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and success.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 3-nitro-p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction requires a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Overall Reaction:
I. Critical Safety & Hazard Analysis
This synthesis involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
3-Nitro-p-toluidine: Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen.
-
Ethyl Chloroformate: Highly corrosive, lachrymatory (causes tearing), and toxic. Reacts violently with water.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Can cause skin and eye irritation.
-
This compound (Product): Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and serious eye irritation. It is also suspected of causing cancer and is very toxic to aquatic life.
All chemical waste must be segregated and disposed of according to institutional and local hazardous waste regulations.[2]
II. Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3-Nitro-p-toluidine | C₇H₈N₂O₂ | 152.15 | >98% | e.g., Sigma-Aldrich |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | >97% | e.g., Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99%, dried | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | e.g., Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. solution | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. solution | - |
| Brine | NaCl | 58.44 | Saturated aq. solution | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | e.g., Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Reagent grade | - |
| Hexanes | C₆H₁₄ | 86.18 | Reagent grade | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (60 mL)
-
Thermometer and adapter
-
Condenser with a drying tube (filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
III. Detailed Experimental Protocol
This protocol is based on a 5.0 g scale of 3-nitro-p-toluidine.
Step 1: Reaction Setup and Reagent Preparation
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser fitted with a drying tube. Ensure the entire apparatus is dry.
-
Add 3-nitro-p-toluidine (5.00 g, 32.86 mmol) to the flask.
-
Add anhydrous dichloromethane (DCM) (100 mL) to the flask to dissolve the starting material. Begin stirring to ensure complete dissolution.
-
In the dropping funnel, prepare a solution of ethyl chloroformate (3.42 mL, 3.90 g, 35.95 mmol, 1.1 eq) and triethylamine (5.50 mL, 3.99 g, 39.43 mmol, 1.2 eq) in anhydrous DCM (20 mL).
-
Causality Check: Ethyl chloroformate is added as a solution to ensure controlled addition. Triethylamine is pre-mixed to immediately neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction forward. Using a slight excess of both reagents ensures the complete consumption of the limiting reactant, 3-nitro-p-toluidine.
-
Step 2: Reaction Execution
-
Cool the stirred solution of 3-nitro-p-toluidine in the flask to 0-5 °C using an ice-water bath.
-
Once the temperature is stable, add the ethyl chloroformate/triethylamine solution from the dropping funnel dropwise over a period of 30-40 minutes.
-
Critical Control Point: Maintain the internal temperature below 5 °C throughout the addition. The reaction is exothermic, and uncontrolled addition can lead to side reactions and reduced yield. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Quench the reaction by adding 50 mL of deionized water to the flask.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) - to remove any remaining acidic impurities.
-
Brine (1 x 50 mL) - to break any emulsions and begin the drying process.
-
-
Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
Step 4: Purification
-
The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and hexanes.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
Step 5: Characterization
-
Determine the yield of the final product.
-
Measure the melting point. The expected melting point is in the range of 78-82 °C.[3]
-
Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
IV. Data Presentation
| Parameter | 3-Nitro-p-toluidine | Ethyl Chloroformate | Triethylamine | Product |
| Mass (g) | 5.00 | 3.90 | 3.99 | Theoretical: 7.37 |
| Volume (mL) | - | 3.42 | 5.50 | - |
| Molar Mass ( g/mol ) | 152.15 | 108.52 | 101.19 | 224.21[1] |
| Moles (mmol) | 32.86 | 35.95 | 39.43 | Theoretical: 32.86 |
| Molar Ratio | 1.0 | 1.1 | 1.2 | - |
Expected Yield: 85-95%
V. Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. (2023). Preparation of ethyl [4-(4-nitrophenoxy)-3-nitrophenyl]carbamate. [Link]
- Google Patents. (2009).
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ethyl (4-methyl-3-nitrophenyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of ethyl (4-methyl-3-nitrophenyl)carbamate. The procedure begins with the nitration of p-toluidine to yield 4-methyl-3-nitroaniline, which is subsequently reacted with ethyl chloroformate to produce the final carbamate product. This guide is designed to offer both a detailed procedural walkthrough and an understanding of the chemical principles at each stage.
Introduction
Ethyl (4-methyl-3-nitrophenyl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The presence of the carbamate, nitro, and methyl functional groups on the aromatic ring provides multiple points for further chemical modification. This protocol details a reliable and reproducible method for its laboratory-scale preparation.
The synthesis is logically divided into two primary stages:
-
Electrophilic Aromatic Substitution: The nitration of p-toluidine (4-methylaniline).
-
Nucleophilic Acyl Substitution: The formation of the carbamate by reacting the synthesized 4-methyl-3-nitroaniline with ethyl chloroformate.
Visualizing the Workflow
The following diagram illustrates the sequential steps of the synthesis process, from starting materials to the final product.
Caption: Synthesis workflow from p-toluidine to the final product.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |
| p-Toluidine (4-methylaniline) | C₇H₉N | 107.15 | ≥99% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |
| Sodium Hydroxide | NaOH | 40.00 | Reagent Grade |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | ≥97% |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Deionized Water | H₂O | 18.02 | N/A |
| Ice | H₂O | 18.02 | N/A |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Reagent Grade |
Experimental Protocol
Part 1: Synthesis of 4-Methyl-3-nitroaniline
This procedure is adapted from established methods for the nitration of p-toluidine.[1][2] The amino group of p-toluidine is a strong activating group, but in the presence of concentrated sulfuric acid, it is protonated to form the anilinium ion. This protonated group is strongly deactivating and a meta-director, which guides the incoming nitro group to the position meta to the -NH₃⁺ group (ortho to the methyl group).[1]
Step-by-Step Procedure:
-
Preparation of the Amine Solution: In a 250 mL flask equipped with a magnetic stirrer, dissolve 10.7 g (0.1 mol) of p-toluidine in 100 mL of concentrated sulfuric acid. This should be done cautiously in an ice bath to manage the exothermic reaction, maintaining the temperature below 10°C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred p-toluidine solution. It is crucial to maintain the reaction temperature at or below 5°C throughout the addition to prevent over-nitration and side reactions.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes while still in the ice bath.
-
Work-up and Isolation: Carefully pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker. This will precipitate the product as its sulfate salt.
-
Neutralization: Slowly neutralize the acidic solution by adding a 40% aqueous solution of sodium hydroxide until a yellow precipitate of 4-methyl-3-nitroaniline forms and the solution is basic.[1] Keep the mixture cool in an ice bath during neutralization.
-
Filtration and Washing: Isolate the yellow solid product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from 95% ethanol to yield yellow needles.[2] Dry the purified product in a desiccator. The expected yield is approximately 65-75%.
Part 2: Synthesis of Ethyl (4-methyl-3-nitrophenyl)carbamate
In this step, the synthesized 4-methyl-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. Pyridine is used as a base to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.[3]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a dropping funnel, dissolve 7.6 g (0.05 mol) of the dried 4-methyl-3-nitroaniline in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add 4.4 mL (0.055 mol) of anhydrous pyridine to the solution. Cool the flask in an ice bath to approximately 0-5°C.
-
Carbamate Formation: Slowly add 5.1 mL (0.055 mol) of ethyl chloroformate dropwise to the stirred solution over a period of 20-30 minutes. Ensure the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 50 mL of 1M HCl to remove pyridine, 50 mL of saturated sodium bicarbonate solution to remove any remaining acid, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product, ethyl (4-methyl-3-nitrophenyl)carbamate.
Safety and Handling
-
Concentrated Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Nitration Reaction: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is essential.
-
Ethyl Chloroformate: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.
-
Pyridine and Dichloromethane: These are toxic and volatile organic solvents. Avoid inhalation and skin contact.
The starting material, 4-methyl-3-nitroaniline, is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
References
-
Chemistry Online. (2022, November 30). Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. [Link][1]
-
PrepChem.com. PREPARATION OF ETHYL [4-(4-NITROPHENOXY)-3-NITROPHENYL]CARBAMATE. [Link][3]
-
PrepChem.com. Preparation of 4-methyl-3-nitroaniline. [Link][2]
Sources
N-acylation of 3-nitro-p-toluidine with ethyl chloroformate
Application Note & Protocol
Topic: Strategic N-Acylation of 3-Nitro-p-Toluidine with Ethyl Chloroformate: Synthesis of a Key Carbamate Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-acylation of aromatic amines is a cornerstone transformation in modern organic synthesis, pivotal for installing the ubiquitous carbamate functional group found in a vast array of pharmaceuticals and agrochemicals. This document provides a comprehensive guide to the to yield ethyl (4-methyl-3-nitrophenyl)carbamate. We move beyond a simple recitation of steps to dissect the causality behind the protocol, offering insights into reaction mechanism, parameter optimization, and robust safety procedures. This guide is designed to empower researchers to not only replicate the synthesis but also to intelligently adapt it for related transformations.
Introduction: The Strategic Importance of Carbamate Synthesis
The target molecule, ethyl (4-methyl-3-nitrophenyl)carbamate[1][2], represents a valuable synthetic intermediate. The carbamate moiety serves as a stable and versatile functional group, while the nitro and methyl groups on the aromatic ring provide handles for further chemical elaboration, such as reduction of the nitro group to an amine or functionalization of the methyl group. N-acylation reactions are fundamental for creating amide and carbamate bonds, which are prevalent in biologically active compounds.[3] The reaction of an amine with a chloroformate is a classic, efficient method for carbamate formation, valued for its high yields and generally clean reaction profiles.[4] Understanding the nuances of this reaction is critical for chemists involved in the synthesis of complex molecular architectures.
Reaction Principle and Mechanism
The core transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-nitro-p-toluidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.
Key Mechanistic Considerations:
-
Nucleophilicity of the Amine: The amino group of 3-nitro-p-toluidine is the nucleophile. However, its reactivity is tempered by the electron-withdrawing effect of the ortho-nitro group, which reduces the electron density on the nitrogen atom.[5] Despite this, it remains sufficiently nucleophilic to react with the highly reactive ethyl chloroformate.
-
Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Therefore, a non-nucleophilic organic base, such as pyridine or triethylamine, is essential to scavenge the HCl as it is formed, driving the equilibrium towards the product.[4][7]
-
The Acylating Agent: Ethyl chloroformate is a potent acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and the chloride ion an excellent leaving group.
Safety & Hazard Management
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Key Hazards | Mitigation Measures |
| Ethyl Chloroformate | Highly flammable, toxic if swallowed, fatal if inhaled, causes severe skin burns and eye damage.[8][9][10][11] | Handle only in a chemical fume hood. Keep away from ignition sources. Use a dedicated syringe or cannula for transfer. Ensure an emergency eyewash and shower are accessible. |
| 3-Nitro-p-toluidine | Toxic if swallowed, harmful in contact with skin, suspected of causing genetic defects. | Avoid generating dust. Wear gloves and handle with care. |
| Pyridine | Flammable liquid and vapor, harmful if swallowed or inhaled, causes skin and eye irritation. | Use in a well-ventilated fume hood. Keep away from heat and flames. |
| Dichloromethane (DCM) | Suspected of causing cancer, causes skin and serious eye irritation. | Use in a fume hood. Minimize exposure. |
Detailed Experimental Protocol
This protocol details the synthesis of ethyl (4-methyl-3-nitrophenyl)carbamate on a 10 mmol scale.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 3-Nitro-p-toluidine | 152.15 | 10.0 | 1.52 g | 1.0 |
| Ethyl Chloroformate | 108.52 | 11.0 | 0.95 mL | 1.1 |
| Pyridine (anhydrous) | 79.10 | 12.0 | 0.97 mL | 1.2 |
| Dichloromethane (DCM, anhydrous) | - | - | 50 mL | - |
| 1 M HCl (aq) | - | - | 2 x 25 mL | - |
| Sat. NaHCO₃ (aq) | - | - | 2 x 25 mL | - |
| Brine (Sat. NaCl aq) | - | - | 25 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-nitro-p-toluidine (1.52 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) and stir until the solid is completely dissolved.
-
Addition of Base: Add anhydrous pyridine (0.97 mL, 12.0 mmol) to the solution.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
-
Acylation: Add ethyl chloroformate (0.95 mL, 11.0 mmol) dropwise to the stirred solution over 15-20 minutes via a dropping funnel or syringe. Maintain the internal temperature below 5 °C throughout the addition. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. (Eluent suggestion: 4:1 Hexane:Ethyl Acetate).
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into 50 mL of cold water in a separatory funnel.
-
Phase Separation: Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL) to remove pyridine and any unreacted amine.
-
Saturated NaHCO₃ solution (2 x 25 mL) to remove any acidic impurities.
-
Brine (1 x 25 mL) to initiate the drying process.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure ethyl (4-methyl-3-nitrophenyl)carbamate.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; moisture in reagents/glassware; insufficient base. | Ensure anhydrous conditions. Use freshly distilled/purchased reagents. Confirm stoichiometry, especially of the base. Extend reaction time. |
| Product is an Oil or Impure Solid | Incomplete removal of pyridine or starting materials; side product formation. | Ensure thorough aqueous washes during work-up. Re-purify by recrystallization or consider flash column chromatography. |
| Reaction Stalls (Starting Material Remains) | Amine was protonated by HCl; insufficient activation. | Ensure at least one equivalent of base is used. Check the quality of the ethyl chloroformate. |
Conclusion
The is a reliable and scalable method for the synthesis of ethyl (4-methyl-3-nitrophenyl)carbamate. By carefully controlling the reaction temperature, ensuring anhydrous conditions, and employing a stoichiometric amount of base, high yields of the desired product can be achieved. The protocol's success hinges on a clear understanding of the underlying nucleophilic acyl substitution mechanism and adherence to rigorous safety standards when handling the hazardous reagents involved.
References
-
Atcha, S., et al. (2021). N-Dealkylation of Amines. Molecules, 26(4), 995. Available from: [Link]
-
Loba Chemie. (2016). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Available from: [Link]
-
ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... Available from: [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9224-9239. Available from: [Link]
-
Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Available from: [Link]
-
ResearchGate. (2009). Mild and Useful Method for N-Acylation of Amines. Available from: [Link]
-
Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Available from: [Link]
-
Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2034–2039. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... Available from: [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Majima, T., et al. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. ACS Omega, 7(6), 5345–5355. Available from: [Link]
- Google Patents. (n.d.). US1963597A - Nitration of n-acetyl-p-toluidine.
-
Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available from: [Link]
-
Scribd. (n.d.). TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht. Available from: [Link]
-
Saikia, U. P., et al. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(11), 1234-1237. Available from: [Link]
-
ResearchGate. (n.d.). N-Acylation of benzenesulfonamides 3a-e by ethyl... Available from: [Link]
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- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 16648-53-6|Ethyl (4-methyl-3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for the Nitration of N-ethoxycarbonyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Nitration of a Key Pharmaceutical Intermediate
The regioselective nitration of aromatic compounds is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. N-ethoxycarbonyl-p-toluidine, also known as ethyl (4-methylphenyl)carbamate, serves as a valuable precursor in the synthesis of various bioactive molecules. The introduction of a nitro group onto its aromatic ring is a critical transformation, yielding ethyl (4-methyl-2-nitrophenyl)carbamate, a key building block for APIs where a substituted o-phenylenediamine moiety is required.
This guide provides a comprehensive overview of the reaction conditions for the nitration of N-ethoxycarbonyl-p-toluidine. It delves into the mechanistic rationale behind the chosen protocol, offers a detailed step-by-step procedure, and addresses crucial safety and troubleshooting considerations. The aim is to equip researchers with the necessary knowledge to perform this reaction efficiently and safely, ensuring high yield and purity of the desired product.
Mechanistic Rationale: The Imperative of Amine Protection
Direct nitration of anilines, including p-toluidine, is fraught with challenges. The strongly oxidizing conditions of nitrating acid mixtures (typically concentrated nitric and sulfuric acids) can lead to the degradation of the electron-rich aniline ring, resulting in the formation of tarry byproducts and low yields.[1] Furthermore, the amino group is highly susceptible to protonation under strongly acidic conditions, forming an anilinium ion. This protonated species is a meta-director, leading to the formation of the undesired meta-nitro isomer.[1]
To circumvent these issues and direct the nitration to the positions ortho and para to the activating methyl group, the amino functionality must be protected. The ethoxycarbonyl group in N-ethoxycarbonyl-p-toluidine serves this purpose. It moderates the activating effect of the nitrogen, preventing over-oxidation while still directing the electrophilic substitution to the desired positions. The bulky nature of the protected amino group sterically hinders the positions adjacent to it, favoring nitration at the position ortho to the methyl group and meta to the protected amino group.
The core of the reaction is an electrophilic aromatic substitution. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2] This ion is then attacked by the electron-rich aromatic ring of the protected p-toluidine.
Generation of the Nitronium Ion
The reaction between concentrated nitric acid and concentrated sulfuric acid is a classic acid-base equilibrium that results in the formation of the nitronium ion, the active electrophile in this reaction.
Caption: Formation of the nitronium ion electrophile.
Experimental Protocol: Nitration of N-ethoxycarbonyl-p-toluidine
This protocol is an adapted method based on established procedures for the nitration of similar N-protected anilines.[1][3] Researchers should perform a small-scale trial run to optimize conditions for their specific setup and reagent purity.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| N-ethoxycarbonyl-p-toluidine | Reagent | Standard Supplier | Ensure dryness. |
| Concentrated Sulfuric Acid (H₂SO₄) | ~98% | Standard Supplier | Handle with extreme care. |
| Concentrated Nitric Acid (HNO₃) | ~70% | Standard Supplier | Handle with extreme care. |
| Acetic Anhydride | Reagent | Standard Supplier | Can be used as a solvent. |
| Crushed Ice | N/A | In-house | For quenching the reaction. |
| Deionized Water | N/A | In-house | For washing. |
| Ethanol | Reagent | Standard Supplier | For recrystallization. |
| Round-bottom flask | N/A | Standard Supplier | Appropriate size. |
| Dropping funnel | N/A | Standard Supplier | |
| Magnetic stirrer and stir bar | N/A | Standard Supplier | |
| Ice-water bath | N/A | In-house | |
| Thermometer | N/A | Standard Supplier | |
| Buchner funnel and flask | N/A | Standard Supplier | For filtration. |
Step-by-Step Procedure
Caption: Workflow for the nitration of N-ethoxycarbonyl-p-toluidine.
-
Preparation of the Substrate Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 10.0 g of N-ethoxycarbonyl-p-toluidine in 50 mL of acetic anhydride.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. This addition should be done in an ice bath to dissipate the heat generated.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of N-ethoxycarbonyl-p-toluidine over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice in a beaker with vigorous stirring. A solid precipitate should form.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired ethyl (4-methyl-2-nitrophenyl)carbamate as a crystalline solid.
Reaction Parameters Summary
| Parameter | Value | Rationale |
| Temperature | 0-10 °C | Low temperatures are crucial to control the exothermic nature of the reaction, prevent side reactions such as di-nitration, and minimize degradation of the starting material.[1] |
| Reaction Time | 1-2 hours post-addition | Ensures the reaction proceeds to completion. Monitoring by TLC is recommended to determine the optimal time. |
| Solvent | Acetic Anhydride | Acts as a solvent and can also scavenge any water present. |
| Quenching | Crushed Ice | Precipitates the organic product from the acidic solution and helps to dissipate any remaining exothermic potential. |
Safety Precautions: Handling Highly Corrosive and Reactive Reagents
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[4] All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[4]
-
Exothermic Reaction: The reaction is highly exothermic, and the addition of the nitrating mixture must be slow and controlled, with efficient cooling to prevent a runaway reaction.[2]
-
Waste Disposal: Acidic waste must be neutralized and disposed of in accordance with institutional and local regulations. Do not mix nitric acid waste with other waste streams, especially organic solvents.[5]
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[4] Have a spill kit with appropriate neutralizing agents (e.g., sodium bicarbonate) available.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the nitrating mixture is freshly prepared. |
| Product loss during workup. | Ensure complete precipitation by using sufficient ice. Be careful during filtration and transfer steps. | |
| Formation of Tarry Byproducts | Reaction temperature was too high. | Maintain strict temperature control below 10 °C during the addition of the nitrating mixture. |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogenous reaction mixture and efficient heat dissipation. | |
| Presence of Di-nitrated Product | Excess of nitrating agent or elevated temperature. | Use the stoichiometric amount of nitrating agent. Maintain low reaction temperatures. |
| Product is an Oil, Not a Solid | Impurities present. | Try to induce crystallization by scratching the inside of the beaker with a glass rod or adding a seed crystal. If this fails, extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the crude product for purification. |
Conclusion
The nitration of N-ethoxycarbonyl-p-toluidine is a robust and scalable reaction that provides access to a valuable synthetic intermediate. By understanding the underlying mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired ethyl (4-methyl-2-nitrophenyl)carbamate. This application note serves as a comprehensive guide to aid in the successful execution of this important chemical transformation.
References
-
Fischer, A., & Henderson, G. N. (2011). Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts. ResearchGate. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
-
University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
Sources
Application Notes and Protocols for the Use of N-Ethoxycarbonyl-3-nitro-p-toluidine in the Synthesis of Azo Dyes
Introduction: Unlocking a Versatile Diazo Component
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and food.[1] Their synthesis is predominantly achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] The choice of the aromatic amine, or diazo component, is critical as it fundamentally influences the final color and properties of the dye.
This guide focuses on N-Ethoxycarbonyl-3-nitro-p-toluidine (also known as Ethyl (4-methyl-3-nitrophenyl)carbamate), a specialized diazo component. The presence of both a nitro group (a strong electron-withdrawing group) and an N-ethoxycarbonyl group (a carbamate protecting group) on the toluidine backbone offers unique advantages in the synthesis of certain disperse dyes. This document provides an in-depth look at its application, including detailed synthesis and reaction protocols, mechanistic insights, and safety considerations for researchers and professionals in dye chemistry and drug development.
Chemical Properties and Advantages
This compound is a solid at room temperature with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| CAS Number | 16648-53-6 | [1] |
| Appearance | White to yellow powder/crystal | [2] |
| Melting Point | 78.0 to 82.0 °C | [2] |
The strategic placement of the substituents on the aromatic ring dictates its reactivity and the characteristics of the resulting dyes:
-
Amino Group (as a carbamate): The primary aromatic amine is protected as an N-ethoxycarbonyl group. This group can be hydrolyzed under acidic or basic conditions to reveal the primary amine necessary for diazotization. This protection strategy can be useful in multi-step syntheses where the amine needs to be shielded during other transformations.[3]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring, which can influence the diazotization reaction. More importantly, it acts as a powerful auxochrome in the final dye molecule, often leading to a bathochromic (deepening of color) shift in the dye's absorption spectrum.[4]
-
Methyl Group (-CH₃): This electron-donating group can subtly influence the electronic properties and solubility of the molecule and the final dye.
Experimental Protocols
The use of this compound in azo dye synthesis first requires the deprotection of the amine, followed by the standard diazotization and coupling sequence.
Part 1: Hydrolysis (Deprotection) of this compound
This step converts the carbamate back to the primary aromatic amine, 3-nitro-p-toluidine, which is the active species for diazotization.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ice
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (e.g., 22.4 g, 0.1 mol).
-
Under a fume hood, slowly and carefully add 100 mL of 70% sulfuric acid while stirring.
-
Heat the mixture to 90-100°C using a heating mantle and continue stirring for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly over 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 7. The free amine, 3-nitro-p-toluidine, will precipitate.
-
Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water, and dry under vacuum. The resulting 3-nitro-p-toluidine can be used in the next step.
Part 2: Diazotization of 3-Nitro-p-toluidine
This protocol is based on established methods for diazotizing nitroanilines.[5] The resulting diazonium salt is highly reactive and thermally unstable; it should be used immediately and not isolated.[2]
Materials:
-
3-Nitro-p-toluidine (from Part 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of Amine Solution: In a 500 mL beaker, suspend 3-nitro-p-toluidine (15.2 g, 0.1 mol) in 100 mL of deionized water. Under a fume hood, add concentrated HCl (25 mL, approx. 0.3 mol) and stir until the amine dissolves to form the hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.0 g, 0.101 mol) in 35 mL of deionized water and cool to 0-5°C.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution. The tip of the addition funnel should be below the surface of the liquid to prevent the escape of nitrous fumes. Maintain the temperature strictly between 0-5°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring for 15-20 minutes in the ice bath. Check for the presence of excess nitrous acid by touching a glass rod dipped in the solution to starch-iodide paper; a blue-black color indicates a positive test.[3] The resulting clear, cold solution contains the diazonium salt, 4-methyl-3-nitrophenyldiazonium chloride, and is ready for the coupling reaction.
Part 3: Azo Coupling with 2-Naphthol
The diazonium salt is a weak electrophile and will react with an activated aromatic compound, the coupling component.[6] 2-Naphthol (β-naphthol) is a classic choice that produces intensely colored dyes.[5]
Materials:
-
Diazonium salt solution (from Part 2)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Coupling Solution: In a 1 L beaker, dissolve 2-naphthol (14.4 g, 0.1 mol) in 200 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool the 2-naphthol solution to 5-10°C in an ice bath with stirring.
-
Azo Coupling Reaction: Slowly add the cold diazonium salt solution (from Part 2) to the cold, stirring 2-naphthol solution. An intensely colored precipitate should form immediately.[1]
-
Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolation and Purification: Isolate the azo dye precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in an oven at 60-70°C. The expected product is a vibrant red-orange solid.
Reaction Mechanism and Workflow Visualization
The synthesis is a sequential process where control of temperature and pH is paramount for high yield and purity.
Caption: General experimental workflow for azo dye synthesis.
The core of the process involves two fundamental reactions of organic chemistry: the formation of a nitrosonium ion and electrophilic aromatic substitution.
Sources
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- 3. This compound [myskinrecipes.com]
- 4. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pharmaffiliates.com [pharmaffiliates.com]
The Strategic Application of N-Ethoxycarbonyl-3-nitro-p-toluidine in the Synthesis of Benzimidazole-Based Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and ultimately, the economic viability of drug manufacturing. N-Ethoxycarbonyl-3-nitro-p-toluidine, a substituted nitroaniline, has emerged as a key building block, particularly in the synthesis of benzimidazole carbamates. This class of compounds forms the structural core of numerous anthelmintic drugs, with Albendazole being a prominent example. The strategic placement of the nitro, ethoxycarbonyl, and methyl groups on the aniline ring makes this compound a highly valuable intermediate for constructing the essential ortho-phenylenediamine precursor required for benzimidazole ring formation.
This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical intermediate synthesis. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a logical workflow for its transformation into a key diamine intermediate, thereby offering a comprehensive resource for researchers and professionals in drug development.
Core Scientific Principles: The Journey from Nitroaniline to Benzimidazole
The primary utility of this compound lies in its facile conversion to a crucial ortho-phenylenediamine derivative. This transformation hinges on the selective reduction of the nitro group to an amine, while preserving the ethoxycarbonyl protecting group. This protecting group plays a vital role in the subsequent cyclization step to form the benzimidazole ring, a structural motif prevalent in many biologically active compounds.[1][2]
The overall synthetic strategy can be visualized as a two-stage process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding Ethyl (3-amino-4-methylphenyl)carbamate. This step is critical as it sets the stage for the formation of the ortho-diamine system.
-
Benzimidazole Ring Formation: The resulting Ethyl (3-amino-4-methylphenyl)carbamate, now possessing two adjacent amino groups (one primary and one as part of the carbamate), undergoes a cyclization reaction to form the benzimidazole ring system. This is a common and well-established method for synthesizing benzimidazoles.[3][4]
This strategic approach allows for the controlled and efficient construction of the complex heterocyclic core of many pharmaceutical agents.
Detailed Application Notes & Protocols
Part 1: Selective Reduction of this compound
The reduction of the nitro group is a cornerstone of this synthetic pathway. The choice of reducing agent and reaction conditions is paramount to ensure high yield and selectivity, avoiding the reduction of other functional groups. Catalytic hydrogenation is a widely employed and effective method for this transformation due to its clean reaction profile and high efficiency.[5][6]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a standard procedure for the selective reduction of the nitro group in this compound.
Experimental Workflow:
Sources
- 1. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Albendazole synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Improving the yield of N-Ethoxycarbonyl-3-nitro-p-toluidine synthesis
An Expert Guide to Improving the Yield of N-Ethoxycarbonyl-3-nitro-p-toluidine Synthesis
Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.
The Core Reaction: A Mechanistic Overview
The synthesis of this compound (also known as Ethyl (4-methyl-3-nitrophenyl)carbamate) is a nucleophilic acyl substitution.[1] The primary amine of 3-nitro-p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. While seemingly straightforward, achieving high yields consistently requires careful control over reagents, conditions, and workup procedures.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of converting 3-nitro-p-toluidine to its N-ethoxycarbonyl derivative?
This conversion is a common protection strategy for the amino group. The resulting carbamate is significantly less basic and nucleophilic than the starting amine. This protection prevents unwanted side reactions in subsequent synthetic steps, such as oxidation of the amine or its interference with strong bases or electrophiles. The ethoxycarbonyl group can typically be removed later under acidic or basic hydrolysis conditions to regenerate the amine.
Q2: What is the critical role of the base in this reaction, and how do I choose the right one?
The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base's role is to scavenge this HCl.
-
Common Choices: Triethylamine (Et₃N) or pyridine are frequently used.
-
Selection Rationale:
-
Triethylamine: A strong, non-nucleophilic base. It is often preferred because it is less likely to react with the ethyl chloroformate. Its hydrochloride salt is often insoluble in organic solvents like dichloromethane (DCM) or ether, which can sometimes complicate stirring but also signals reaction progress.
-
Pyridine: Acts as both a base and a nucleophilic catalyst. It can react with ethyl chloroformate to form an activated acylpyridinium salt, which is then attacked by the amine. However, it can be harder to remove during workup due to its high boiling point and water solubility.
-
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): Can be used in biphasic systems or as a suspension. They are cheap and easy to remove (filtration), but reactions can be slower due to lower solubility and mass transfer limitations.
-
Q3: Which solvents are optimal for this synthesis?
The ideal solvent should be aprotic and inert to the reactants. It must effectively dissolve the starting amine.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform, or Ethyl Acetate.
-
Rationale: These solvents are polar enough to dissolve the starting materials but do not have reactive protons (like water or alcohols) that could consume the ethyl chloroformate. DCM is an excellent choice due to its low boiling point, making it easy to remove post-reaction.
-
Critical Note: The solvent must be anhydrous. Water will rapidly hydrolyze ethyl chloroformate, reducing its effective concentration and leading to lower yields.
Q4: What are the primary safety precautions for this experiment?
-
Ethyl Chloroformate: This is a highly toxic, corrosive, and lachrymatory (tear-inducing) reagent. It is also moisture-sensitive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: DCM and chloroform are suspected carcinogens. Minimize inhalation and skin contact.
-
Exothermicity: The reaction can be exothermic, especially on a large scale. Adding the ethyl chloroformate dropwise to a cooled solution (e.g., 0 °C) is a crucial control measure to prevent overheating and potential side reactions.[2]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental failures in a "Problem → Cause → Solution" format.
Caption: A logical workflow for troubleshooting low-yield synthesis experiments.
Problem 1: The reaction is sluggish or yields are consistently low.
-
Probable Cause A: Reagent and Solvent Purity
-
Explanation: Ethyl chloroformate is highly susceptible to hydrolysis. Even trace amounts of water in the solvent, the starting amine, or the base can consume the reagent before it reacts with the amine. Similarly, amines can degrade over time if not stored properly.[3]
-
Solution:
-
Dry Your Solvent: Use a freshly opened bottle of anhydrous solvent or dry it over a suitable drying agent (e.g., CaH₂ for DCM, sodium/benzophenone for THF).
-
Verify Reagent Quality: Use a fresh bottle of ethyl chloroformate. If your 3-nitro-p-toluidine is old or discolored, consider purifying it by recrystallization before use.[4]
-
Use Dry Base: Ensure your amine base (triethylamine, pyridine) is anhydrous.
-
-
-
Probable Cause B: Incorrect Stoichiometry or Temperature Control
-
Explanation: At least one equivalent of base is required. An insufficient amount will leave un-neutralized HCl, which deactivates the starting amine. The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[5]
-
Solution:
-
Optimize Stoichiometry: Use a slight excess of both ethyl chloroformate (1.1-1.2 eq.) and the base (1.2-1.5 eq.) to drive the reaction to completion.
-
Strict Temperature Protocol: Begin the addition of ethyl chloroformate at 0 °C using an ice bath. Maintain this temperature during the addition, then remove the bath and allow the reaction to stir at room temperature for several hours or overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Problem 2: The final product is a dark oil and refuses to crystallize.
-
Probable Cause A: Residual Pyridine or Triethylamine Hydrochloride
-
Explanation: Amine bases and their salts can be difficult to remove and act as impurities that inhibit crystallization (oiling out).
-
Solution:
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate the excess amine base, making it water-soluble and easily removed in the aqueous phase.
-
Water Wash: Follow the acid wash with a water wash and then a brine (saturated NaCl solution) wash to remove residual water from the organic layer.
-
Filtration: If using triethylamine, the triethylamine hydrochloride salt may precipitate. This can often be removed by diluting the reaction mixture with a solvent in which the salt is insoluble (like diethyl ether) and filtering before the aqueous workup.
-
-
-
Probable Cause B: Product is Impure
-
Explanation: The presence of unreacted starting material or side products will lower the melting point and inhibit crystal lattice formation.
-
Solution: Effective Recrystallization
-
Solvent Screening: The key is to find a solvent system where the product is soluble when hot but poorly soluble when cold. A common and effective choice is an ethanol/water mixture.
-
Protocol: Dissolve the crude product in a minimum amount of hot ethanol. Once fully dissolved, add warm water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
-
Problem 3: TLC analysis shows a clean reaction, but the isolated yield after column chromatography is very low.
-
Probable Cause: Product Decomposition on Silica Gel
-
Explanation: Carbamates can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or decomposition during column chromatography.[3] This is often visible as streaking on the TLC plate or the appearance of new, lower-Rf spots in the collected fractions.
-
Solution:
-
Avoid Chromatography: If the reaction is clean by TLC, purification by recrystallization is the superior method.
-
Neutralize the Silica: If chromatography is unavoidable, you can create a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base (~1% triethylamine). The solvent is then removed, and the dried, neutralized silica is used to pack the column. This deactivates the acidic sites.
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
1. Reagents and Materials:
-
3-nitro-p-toluidine
-
Ethyl chloroformate (fresh bottle)
-
Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol and Deionized Water (for recrystallization)
2. Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 3-nitro-p-toluidine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (approx. 5-10 mL per gram of amine).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
3. Reaction Execution:
-
Add ethyl chloroformate (1.1 eq.) to the dropping funnel and add it dropwise to the stirred, cooled solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 3-4 hours or until TLC analysis indicates complete consumption of the starting amine.
4. Workup and Isolation:
-
Pour the reaction mixture into a separatory funnel.
-
Dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1M HCl (2x)
-
Water (1x)
-
Saturated NaHCO₃ solution (1x, to neutralize any remaining acid)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add warm water until the solution becomes persistently turbid.
-
Add a few drops of hot ethanol to clarify the solution.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum. The expected product is a white to yellow crystalline solid.
Table 1: Reaction Parameter Optimization Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Ethyl Chloroformate | 1.1 – 1.2 equivalents | A slight excess ensures complete consumption of the starting amine. A large excess can lead to side reactions and complicates purification. |
| Base (Et₃N) | 1.2 – 1.5 equivalents | Must be in excess to neutralize all generated HCl and drive the reaction forward. |
| Temperature | 0 °C for addition, then RT | Controls initial exotherm, preventing side reactions. Warming to RT ensures the reaction goes to completion. |
| Concentration | 0.1 – 0.5 M | A moderate concentration ensures a reasonable reaction rate without causing precipitation or stirring issues. |
| Reaction Time | 2 – 12 hours | Highly dependent on scale and temperature. Monitor by TLC for optimal endpoint. |
Reaction Mechanism
The synthesis proceeds via a standard nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of N-ethoxycarbonylation.
By understanding the underlying chemistry and anticipating common pitfalls, you can systematically optimize the synthesis of this compound, leading to higher yields, improved purity, and more reliable results.
References
- Google Patents. (1938). Process of preparing meta-nitro-para-toluidine.
-
PubChem. This compound. [Link]
-
Organic Syntheses. m-Toluidine, N-ethyl-. [Link]
-
LookChem. Purification of p-Toluidine. [Link]
- Google Patents. (1934).
-
Organic Syntheses. 2-amino-3-nitrotoluene. [Link]
-
Wang, X., et al. (2014). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. [Link]
Sources
Troubleshooting low yield in the nitration of N-ethoxycarbonyl-p-toluidine
Welcome to the technical support guide for the nitration of N-ethoxycarbonyl-p-toluidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during this synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.
Understanding the Reaction: An Overview
The nitration of N-ethoxycarbonyl-p-toluidine is an electrophilic aromatic substitution reaction. The goal is to introduce a nitro group (-NO₂) onto the aromatic ring. The starting material has two directing groups: the N-ethoxycarbonylamino group (-NHCOOEt) and the methyl group (-CH₃). Both are ortho-, para-directing groups. However, the position of the incoming nitro group is influenced by the steric hindrance and the electronic effects of these substituents. The primary desired product is typically 5-nitro-N-ethoxycarbonyl-p-toluidine.
Reaction Mechanism
The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and concentrated sulfuric acid.[1][2][3] The nitronium ion is a powerful electrophile that attacks the electron-rich aromatic ring of N-ethoxycarbonyl-p-toluidine. The acetamido group is a less powerful ortho, para-director than an amino group, which helps to control the reaction and prevent oxidation.[4]
Caption: Mechanism for the nitration of N-ethoxycarbonyl-p-toluidine.
Troubleshooting Guide
This section addresses specific issues that can lead to suboptimal results in the nitration of N-ethoxycarbonyl-p-toluidine.
Q1: Why is my yield of 5-nitro-N-ethoxycarbonyl-p-toluidine consistently low?
A low yield can be attributed to several factors, ranging from reaction conditions to work-up procedures.[5]
-
Incomplete Reaction: The deactivating nature of the substituents can sometimes lead to a slow or incomplete reaction.[6]
-
Solution: Consider increasing the reaction time and monitor the progress using Thin Layer Chromatography (TLC). A cautious increase in temperature might also improve the reaction rate, but be mindful of potential side reactions.[6]
-
-
Impurities in Starting Material: The purity of the starting N-ethoxycarbonyl-p-toluidine is crucial. Impurities can lead to side reactions and lower the yield.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the nitrating agent to the substrate can result in an incomplete reaction or the formation of byproducts.
-
Solution: Carefully control the molar ratios. A modest excess of the nitrating agent is typically used, but a large excess can lead to dinitration.[6]
-
-
Losses During Work-up and Purification: Significant product loss can occur during the quenching, filtration, and recrystallization steps.
-
Solution: Optimize the work-up procedure. Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice-water. When recrystallizing, choose a solvent system that minimizes the solubility of the desired product at low temperatures.[6]
-
Q2: My reaction mixture turned dark brown/black. What happened?
A dark coloration is often an indication of oxidation of the aromatic amine derivative by the nitrating agent.[9]
-
Cause: This is typically due to the reaction temperature being too high. Nitration reactions are exothermic, and if the heat is not dissipated effectively, it can lead to uncontrolled temperature increases and subsequent oxidation.[10][11]
-
Solution:
-
Strictly control the temperature, keeping it as low as feasible for the reaction to proceed. An ice bath is essential.[12][13]
-
Add the nitrating mixture slowly and dropwise to the solution of N-ethoxycarbonyl-p-toluidine with efficient stirring. This helps to maintain a low concentration of the nitronium ion and dissipate the heat generated.[6]
-
Q3: I'm getting a mixture of isomers. How can I improve selectivity?
The formation of isomers is possible due to the directing effects of the N-ethoxycarbonylamino and methyl groups. While the primary product is expected to be the 5-nitro isomer, other isomers can form.
-
Cause: The isomer ratio can be influenced by the reaction conditions, particularly the concentration of sulfuric acid. In the nitration of substituted acetanilides, using mixed nitric and sulfuric acids tends to favor the para-product.[14] A patent for a similar compound, N-acetyl-p-toluidine, suggests that using sulfuric acid of 40-78% strength can favor the production of the m-nitro isomer (relative to the acetylamino group) and reduce the formation of the ortho isomer.[15]
-
Solution:
-
Carefully control the concentration of the sulfuric acid used in the reaction medium.
-
Maintain a low reaction temperature, as higher temperatures can sometimes decrease selectivity.[5]
-
Purification techniques such as fractional crystallization are often necessary to separate the desired isomer from the mixture.[16]
-
Q4: The reaction seems very slow or isn't starting. What should I check?
-
Purity and Concentration of Acids: The generation of the nitronium ion depends on the use of concentrated nitric and sulfuric acids. The presence of excess water can inhibit the formation of the electrophile.
-
Solution: Use fresh, concentrated acids. Ensure your glassware is dry before starting the reaction.
-
-
Temperature: While high temperatures are detrimental, a temperature that is too low can significantly slow down the reaction rate.
-
Solution: Ensure the reaction is proceeding at the recommended temperature. If the reaction is known to be slow, allow for a longer reaction time.
-
-
Insufficient Mixing: Inadequate stirring can lead to localized "hot spots" and an uneven distribution of reagents, resulting in a slow or incomplete reaction.
-
Solution: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
-
Q5: I'm observing dinitration products. How can I prevent this?
The introduction of more than one nitro group can occur if the reaction conditions are too harsh.[9]
-
Cause:
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the likelihood of dinitration.[6]
-
High Reaction Temperature: Higher temperatures provide the activation energy needed for the second nitration to occur on the already deactivated ring.[12][17]
-
Prolonged Reaction Time at Elevated Temperatures: This can also contribute to the formation of dinitrated byproducts.[6]
-
-
Solution:
Sources
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification of p-Toluidine - Chempedia - LookChem [lookchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 12. homework.study.com [homework.study.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
- 16. byjus.com [byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing N-Carbethoxy-3-nitro-p-toluidine Synthesis
Welcome to the technical support center for the synthesis of N-Carbethoxy-3-nitro-p-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific acylation reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthesis for yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of N-Carbethoxy-3-nitro-p-toluidine, and how can I optimize them?
Answer:
Low yield in the synthesis of N-Carbethoxy-3-nitro-p-toluidine is a common issue that can often be traced back to suboptimal reaction conditions, particularly temperature control and reagent purity. The reaction involves the acylation of 3-nitro-p-toluidine with ethyl chloroformate.
Core Causality & Optimization Strategy:
-
Incomplete Reaction: The reaction may not be going to completion. A primary reason for this is insufficient reaction time or a temperature that is too low to provide the necessary activation energy.
-
Side Reactions: At elevated temperatures, side reactions can occur, consuming your starting material and leading to a mixture of byproducts. The most common side reaction is the formation of a di-acylated product or decomposition of the starting material.
-
Reagent Quality: The purity of 3-nitro-p-toluidine and ethyl chloroformate is critical. Impurities can interfere with the reaction. Ensure your starting materials are of high purity and dry.
Troubleshooting Protocol:
-
Verify Reagent Purity: Before starting, confirm the purity of your 3-nitro-p-toluidine and ethyl chloroformate using appropriate analytical techniques (e.g., NMR, melting point).
-
Optimize Reaction Temperature: This is the most critical parameter. Start with a reaction temperature of 0 °C during the dropwise addition of ethyl chloroformate to control the initial exothermic reaction.[1] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Incremental Temperature Increase: If TLC analysis shows incomplete conversion at room temperature, you can gently heat the reaction mixture. It is advisable to increase the temperature in small increments (e.g., to 40-50 °C) and continue monitoring. Avoid high temperatures, which can lead to byproduct formation.
-
Molar Ratio of Reagents: Ensure an appropriate molar ratio of reactants. A slight excess of ethyl chloroformate can sometimes drive the reaction to completion, but a large excess should be avoided as it can complicate purification. A 1:1.1 ratio of 3-nitro-p-toluidine to ethyl chloroformate is a good starting point.
Experimental Workflow for Temperature Optimization:
Caption: Workflow for optimizing reaction temperature.
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts, and how can I minimize their formation?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of byproducts. In the synthesis of N-Carbethoxy-3-nitro-p-toluidine, the most common impurities are unreacted starting material, di-acylated product, and potentially hydrolysis products.
Understanding Byproduct Formation:
-
Unreacted 3-nitro-p-toluidine: This is often due to an incomplete reaction (see Question 1).
-
Di-acylated Product: While less common for this specific substrate due to steric hindrance, it's a possibility if the reaction conditions are too harsh (e.g., high temperature, excessive acylating agent).
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate can react with any moisture present to form ethanol and hydrochloric acid, which can then react with your starting amine, leading to undesired salts.
Minimization and Purification Strategy:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system. Use anhydrous solvents.
-
Controlled Temperature: As mentioned previously, maintaining a low temperature (0 °C to room temperature) is crucial to prevent side reactions.
-
Purification: If byproducts are still formed, purification is necessary. Recrystallization is often an effective method for purifying the solid N-Carbethoxy-3-nitro-p-toluidine product.[2][3] A suitable solvent system can be determined through small-scale solubility tests (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes). Column chromatography can also be used for more challenging separations.[2]
Data Summary: Common Byproducts and Mitigation
| Byproduct | Likely Cause | Mitigation Strategy |
| Unreacted 3-nitro-p-toluidine | Incomplete reaction | Optimize temperature and reaction time |
| Di-acylated Product | High temperature, excess acylating agent | Maintain low temperature, control stoichiometry |
| Amine Hydrochloride Salt | Presence of moisture | Use anhydrous conditions, inert atmosphere |
Question 3: The work-up procedure is resulting in a poor recovery of my product. What is an effective work-up and purification protocol?
Answer:
An efficient work-up and purification protocol is essential for isolating your target compound in high purity and yield. The goal is to remove unreacted reagents, the base used, and any salts formed during the reaction.
Recommended Work-up and Purification Protocol:
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly add cold water or a saturated aqueous solution of a mild acid (like ammonium chloride) to quench any remaining ethyl chloroformate and to neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous phase.
-
Washing the Organic Layer: Combine the organic extracts and wash them sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any remaining unreacted amine.
-
A saturated sodium bicarbonate solution to neutralize any acidic components.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Purification: The crude product obtained after concentration can be further purified by recrystallization from a suitable solvent.[2][3]
Logical Flow of Purification:
Caption: Recrystallization workflow for product purification.
References
- Process for preparing toluidines.
- Process of preparing meta-nitro-para-toluidine.
-
Continuous Flow Reactor for p-toluidine Formation. University of Rochester Senior Design Day. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Optimization of the reaction conditions for phloretic acid and p-toluidine. ResearchGate. [Link]
- Nitration of n-acetyl-p-toluidine.
- Synthesis method of p-nitro-o-toluidine.
-
m-Toluidine, N-ethyl. Organic Syntheses. [Link]
-
Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research. [Link]
- Production method of p-toluidine.
-
N-(3-Nitrobenzylidene)-p-toluidine. ResearchGate. [Link]
-
m-NITROTOLUENE. Organic Syntheses. [Link]
-
Purification of p-Toluidine. Chempedia - LookChem. [Link]
-
Problems with toluidine synthesis. Sciencemadness Discussion Board. [Link]
-
Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Wiley Online Library. [Link]
-
Synthesis of o-Nitro-p-toluidine. Semantic Scholar. [Link]
-
Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine. ResearchGate. [Link]
Sources
Preventing over-nitration in the synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine
Welcome to the technical support center for the synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, particularly the prevalent issue of over-nitration.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning.
Question 1: My reaction is complete, but the yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is a common frustration, and in this synthesis, it often points to a few key areas. Let's break them down:
-
Oxidation of the Amine: Direct nitration of aromatic amines can lead to oxidation by the strong nitric acid, resulting in the formation of tarry byproducts and reducing the amount of starting material available for the desired reaction.[1] The ethoxycarbonyl protecting group on your starting material, N-Ethoxycarbonyl-p-toluidine, is designed to mitigate this, but harsh conditions can still lead to some degradation.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, a significant portion of your starting material will remain unreacted.
-
Loss of Product During Work-up: The product can be lost during the extraction and purification steps.
-
Solution: When quenching the reaction by pouring it onto ice, ensure the precipitation of the product is maximized by allowing sufficient time for it to crystallize.[1] During extraction, use an appropriate solvent and perform multiple extractions to ensure all the product is recovered from the aqueous layer.[5]
-
Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. How do I identify the likely byproducts and, more importantly, how can I prevent their formation?
Answer:
The presence of multiple spots on your TLC plate is a clear indicator of side reactions. The most probable byproduct in this synthesis is the di-nitrated species, N-Ethoxycarbonyl-3,5-dinitro-p-toluidine.
-
Identifying the Byproduct: The di-nitrated product will likely have a different Rf value on the TLC plate compared to your desired mono-nitrated product. Generally, the addition of a polar nitro group will decrease the Rf value.
-
Preventing Over-nitration: Over-nitration occurs when the reaction conditions are too harsh, leading to the introduction of a second nitro group onto the aromatic ring. The initial nitro group deactivates the ring, but forcing conditions can still lead to a second substitution.
-
Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will significantly increase the risk of di-nitration.
-
Temperature Control: As mentioned previously, maintaining a low and consistent temperature is paramount. Higher temperatures provide the activation energy for the second nitration to occur.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC). Prolonged exposure to the nitrating agent increases the likelihood of side reactions.
-
The following diagram illustrates the desired reaction pathway and the potential for over-nitration:
Caption: Reaction pathway for the synthesis of this compound.
Question 3: My reaction mixture turned a dark brown or black color. What does this indicate and is the reaction salvageable?
Answer:
A dark, tarry appearance in the reaction mixture is a strong indication of oxidative side reactions.[1] This happens when the nitrating agent oxidizes the aromatic amine. While the ethoxycarbonyl protecting group reduces this tendency, it doesn't eliminate it entirely, especially if the reaction conditions are not optimal.
-
Cause: This is most often caused by adding the nitrating agent too quickly or insufficient cooling, leading to localized "hot spots" where the temperature rises significantly.
-
Salvageability: The formation of these byproducts will inevitably lower your yield. However, the desired product may still be present in the mixture. You can proceed with the work-up, but be prepared for a more challenging purification process. Column chromatography may be necessary to separate your product from the colored impurities.[1]
-
Prevention: The key to preventing this is meticulous control over the addition of the nitrating agent and maintaining a consistently low temperature throughout the addition process.[1]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis, offering a deeper understanding of the chemical principles at play.
Question 1: Why is it necessary to protect the amino group of p-toluidine before nitration?
Answer:
Direct nitration of p-toluidine is highly problematic for two main reasons:
-
High Reactivity and Oxidation: The amino group (-NH₂) is a very strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity also makes it prone to oxidation by the strong nitric acid, leading to the formation of undesired, often tarry, byproducts and a significant decrease in yield.[1]
-
Loss of Regiocontrol: In the strongly acidic conditions of nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺).[1] This ion is a meta-directing group, which would lead to the formation of the undesired meta-nitro isomer.[1]
By converting the amino group to an N-ethoxycarbonyl group (-NHCOOEt), its activating effect is moderated. This protecting group is still an ortho, para-director, guiding the nitro group to the desired position, but it is less activating than the free amino group, which helps to prevent oxidation and over-nitration.[6]
Question 2: What is the role of sulfuric acid in the nitrating mixture?
Answer:
Sulfuric acid plays a crucial catalytic role in this reaction. It is a stronger acid than nitric acid and protonates the nitric acid. This protonated nitric acid can then lose a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8][9] The nitronium ion is the actual electrophile that attacks the aromatic ring in the electrophilic aromatic substitution reaction.[7][8]
Question 3: What are the optimal temperature and reaction time for this synthesis?
Answer:
The optimal conditions can vary slightly, but a general guideline is to maintain a low temperature, typically between 0°C and 10°C, during the addition of the nitrating agent.[1] After the addition is complete, the reaction may be allowed to stir at this temperature or slowly warm to room temperature.
The reaction time should be determined by monitoring the consumption of the starting material by TLC.[1] Once the starting material is no longer visible on the TLC plate, the reaction can be considered complete. Allowing the reaction to proceed for too long after completion can increase the risk of over-nitration.
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 0-10 °C | Minimizes exothermic side reactions and over-nitration.[1] |
| Nitrating Agent | 1.0-1.2 equivalents | Sufficient to drive the reaction to completion while minimizing over-nitration. |
| Reaction Time | Monitor by TLC | Ensures reaction goes to completion without unnecessary side reactions.[3][4] |
Question 4: What is the best way to monitor the progress of the reaction?
Answer:
Thin-Layer Chromatography (TLC) is the most effective and convenient method for monitoring the progress of this reaction.[2][3][4][10] A typical procedure would involve:
-
Prepare the TLC plate: Draw a baseline with a pencil and spot three lanes: your starting material (N-Ethoxycarbonyl-p-toluidine), a co-spot (both starting material and reaction mixture in the same spot), and the reaction mixture.[11]
-
Develop the plate: Place the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After development, visualize the spots under a UV lamp.
-
Interpret the results: The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared, and a new spot for the product has appeared.[4]
Experimental Protocols
N-acylation of p-toluidine with Ethyl Chloroformate
-
In a flask equipped with a stirrer, dissolve p-toluidine in a suitable solvent (e.g., dichloromethane).
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up to remove the base and any salts, and then concentrate the organic layer to obtain the N-Ethoxycarbonyl-p-toluidine.
Nitration of N-Ethoxycarbonyl-p-toluidine
-
Dissolve the N-Ethoxycarbonyl-p-toluidine in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.[1]
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the protected toluidine, ensuring the temperature remains between 0-10 °C.[1]
-
Stir the reaction mixture at low temperature for a specified period, monitoring the progress by TLC.[1]
-
Once the reaction is complete, pour the mixture onto crushed ice to precipitate the this compound.[1]
-
Filter the solid product, wash thoroughly with cold water to remove excess acid, and dry.[1]
References
-
Chegg.com. (2021, April 28). Nitration of Aromatic Esters Thin-layer. Retrieved from [Link]
-
Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Retrieved from [Link]
-
Clarke, H. T., & Taylor, E. R. (n.d.). m-NITROTOLUENE. Organic Syntheses Procedure. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
- Tinker, J. M., & Spiegler, L. (1934). U.S. Patent No. 1,963,597. U.S. Patent and Trademark Office.
- Calcott, W. S., & Starkey, W. V. (1938). U.S. Patent No. 2,128,511. U.S. Patent and Trademark Office.
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Singleton, D. A., et al. (2009). Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
YouTube. (2021, February 22). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved from [Link]
- Google Patents. (n.d.). CN110642723A - Synthesis method of p-nitro-o-toluidine.
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-o-toluidine. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]
-
Study.com. (n.d.). Write a mechanism for the reaction of p-toluidine with acetic anhydride. Why is sodium acetate added to this reaction?. Retrieved from [Link]
-
AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Continuous Flow Reactor for p-toluidine Formation. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
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- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of Ethyl (4-methyl-3-nitrophenyl)carbamate
Welcome to the technical support guide for the synthesis of Ethyl (4-methyl-3-nitrophenyl)carbamate (CAS 16648-53-6).[1][2] This document is designed for researchers, process chemists, and drug development professionals encountering challenges during the laboratory and scale-up synthesis of this key intermediate. We will address common issues in a practical, question-and-answer format, grounded in chemical principles to empower you to diagnose and resolve problems effectively.
Section 1: Synthesis Overview and Core Challenges
The most common and direct route to Ethyl (4-methyl-3-nitrophenyl)carbamate involves the N-acylation of 4-methyl-3-nitroaniline with ethyl chloroformate in the presence of a non-nucleophilic base. While straightforward on paper, this reaction presents several challenges during scale-up, primarily related to reaction control, byproduct formation, and purification.
Typical Reaction Scheme
Where Ar = 4-methyl-3-nitrophenyl
General Experimental Workflow
The following diagram outlines the critical stages of the synthesis process, from initial setup to final product isolation. Each stage presents unique challenges that we will address in this guide.
Caption: High-level workflow for the synthesis of Ethyl (4-methyl-3-nitrophenyl)carbamate.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems encountered during synthesis. Each answer provides a causal explanation and actionable troubleshooting steps.
Category 1: Low Yield & Incomplete Conversion
Q1: My reaction is extremely slow or has stalled, with significant starting material remaining after the expected reaction time. What are the likely causes?
A1: This issue typically points to insufficient activation energy or reagent deactivation.
-
Causality 1: Reaction Temperature is Too Low. While the initial addition of ethyl chloroformate is performed at low temperatures (e.g., 0 °C) to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[3] The electron-withdrawing nitro group on the aniline starting material decreases its nucleophilicity, potentially slowing the reaction compared to other anilines.
-
Causality 2: Ineffective Base. The base is critical for scavenging the HCl produced. If the base is of poor quality, has absorbed atmospheric CO₂, or is not strong enough, the resulting acidification of the medium will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
-
Causality 3: Poor Mixing. On a larger scale, inadequate agitation can lead to localized concentration gradients. Pockets of the reaction mixture may not have sufficient access to all reactants, effectively stalling the reaction in those areas.
Troubleshooting Steps:
-
Temperature Adjustment: After the initial exothermic addition is complete, allow the reaction to warm to room temperature. Monitor progress via TLC or LC-MS. If the reaction remains slow, consider cautiously heating the mixture to 40-50 °C.[3]
-
Base Verification: Use a fresh, high-purity, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] Ensure you are using at least 1.1 equivalents to account for any potential impurities.
-
Improve Agitation: For scale-up, switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing of the heterogeneous mixture (the base-HCl salt is often a solid).
Category 2: Byproduct Formation
Q2: I'm observing a significant amount of a white, insoluble precipitate that is not my product. What is it and how can I prevent it?
A2: This is a classic sign of symmetrical urea formation, a very common byproduct in carbamate synthesis.[4]
-
Causality: This occurs when the amine starting material reacts with an isocyanate intermediate. This intermediate can form if ethyl chloroformate reacts with residual water. The resulting unstable carbamic acid decomposes to an amine and CO₂, which can then react with another amine molecule to form the urea.[4] The reaction pathway is illustrated below.
Caption: Competing pathways for desired product versus urea byproduct formation.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This is the most critical factor. Dry all glassware in an oven overnight. Use anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).[4]
-
Optimized Reagent Addition: Employ "inverse addition." Slowly add the 4-methyl-3-nitroaniline and base solution to the ethyl chloroformate solution. This ensures the chloroformate is always in excess, minimizing the chance of free aniline reacting with any isocyanate that may form.[4]
-
Maintain Low Temperature: Keeping the reaction at 0 °C during addition minimizes the rate of side reactions that can lead to isocyanate formation.[4]
Q3: My crude product is a dark, tarry material that is very difficult to purify. What is causing this discoloration?
A3: This often points to decomposition or side reactions involving the nitro group, especially at elevated temperatures.
-
Causality 1: Thermal Decomposition. Overheating the reaction mixture can cause decomposition of the reactants, intermediates, or the final product, leading to complex, colored impurities.[3]
-
Causality 2: Base-Induced Side Reactions. Strong bases in the presence of nitroaromatic compounds can sometimes lead to unwanted side reactions, especially if the temperature is not well-controlled.
Troubleshooting Steps:
-
Strict Temperature Control: Avoid excessive heating. If warming is necessary, do not exceed 50-60 °C. For scale-up, ensure the reactor has adequate cooling capacity to manage the exotherm during addition.
-
Aqueous Workup: After the reaction is complete, quench with water and perform a wash with a mild acid (e.g., dilute HCl) to remove the base and its salt. Follow with a brine wash to help break any emulsions. This removes basic residues that could cause degradation during solvent evaporation.
Category 3: Scale-Up & Purification
Q4: The reaction worked perfectly on a 1g scale, but my yield dropped significantly at 100g. What aspects of scale-up are most critical?
A4: Scale-up introduces challenges in heat and mass transfer that are not apparent at the bench scale.
-
Causality 1: Inefficient Heat Transfer. The surface-area-to-volume ratio decreases as scale increases. The heat generated by the reaction (exotherm) cannot dissipate as quickly, leading to a rise in internal temperature. This promotes the byproduct formation and decomposition reactions discussed above.
-
Causality 2: Inefficient Mass Transfer (Mixing). What is easily mixed in a flask with a magnetic stir bar becomes challenging in a large reactor. Poor mixing leads to "hot spots" and areas of high reactant concentration, again favoring side reactions.
-
Causality 3: Addition Rate. Adding reagents too quickly on a large scale will create an unmanageable exotherm. The addition rate must be scaled down relative to the volume.
Troubleshooting Steps:
-
Control the Addition: Significantly slow down the addition rate of the limiting reagent. Monitor the internal temperature of the reactor continuously and ensure it does not exceed the set point (e.g., 5 °C).
-
Use an Appropriate Reactor: Use a jacketed reactor with a powerful overhead stirrer to ensure both efficient cooling and vigorous mixing.
-
Dilution: While it impacts throughput, running the reaction at a slightly lower concentration can help manage the exotherm and improve mixing.
Q5: What is the most effective method for purifying the final product on a multi-gram scale?
A5: While column chromatography is effective for small quantities, it is often impractical for large-scale purification. Recrystallization is the preferred industrial method.
-
Recommendation: Recrystallization from an isopropanol/water or ethanol/hexane solvent system is often effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
Purification Protocol:
-
Dissolve the crude product in a minimum amount of hot isopropanol (or ethanol).
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add a co-solvent like hexanes or water dropwise to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 3: Recommended Protocol and Data Summary
The following table summarizes the optimized parameters for a robust and scalable synthesis.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Must be anhydrous. DCM is often easier to remove, while THF can offer better solubility. |
| Temperature | 0-5 °C (Addition), then warm to 20-25 °C | Controls initial exotherm and minimizes side reactions.[4] Warming may be needed for completion.[3] |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic base to prevent competition with the aniline.[4] |
| Stoichiometry | ||
| 4-Methyl-3-nitroaniline | 1.0 eq. | Limiting reagent. |
| Ethyl Chloroformate | 1.1 - 1.2 eq. | Slight excess ensures full conversion of the aniline. |
| Base | 1.2 - 1.5 eq. | Excess ensures complete HCl scavenging and accounts for any impurities. |
| Monitoring | TLC (e.g., 3:1 Hexanes:Ethyl Acetate) | Allows for real-time tracking of the consumption of the starting aniline. |
| Typical Yield | >85% | Achievable with careful control of temperature and moisture. |
References
- BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
- BenchChem. (n.d.). Troubleshooting low conversion rates in carbamate synthesis.
- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Lama, S., & Gotor-Fernández, V. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- BenchChem. (n.d.). Application Notes and Protocols: Bis(4-nitrophenyl) Carbonate in the Synthesis of Symmetrical and Unsymmetrical Ureas.
- Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor.
- Alchem Pharmtech. (n.d.). CAS 16648-53-6 | Ethyl (4-methyl-3-nitrophenyl)carbamate.
- BLD Pharm. (n.d.). 16648-53-6|Ethyl (4-methyl-3-nitrophenyl)carbamate.
Sources
Byproduct identification in the synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine
Technical Support Center: Synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding byproduct formation during this specific acylation reaction. Our goal is to equip you with the expertise to identify, mitigate, and understand the side reactions inherent to this process.
Overview of the Core Synthesis
The target molecule, this compound, is synthesized via the N-acylation of 3-nitro-p-toluidine with ethyl chloroformate. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield. This guide will address the most common issues encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I see an unexpected, less polar spot on my TLC and a high molecular weight peak in my LC-MS. What is it?
Answer: You are likely observing the formation of a symmetrical urea byproduct, N,N'-bis(4-methyl-3-nitrophenyl)urea .
-
Causality & Mechanism: This byproduct is a significant challenge in carbamate synthesis. It can form through several pathways, but a primary route involves the base-promoted decomposition of the desired carbamate product back to an isocyanate intermediate (4-methyl-3-nitrophenyl isocyanate).[1][2] This highly reactive isocyanate then rapidly reacts with another molecule of the unreacted starting material, 3-nitro-p-toluidine, to form the stable, often insoluble, symmetrical urea.[1]
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature). Do not heat the reaction unless absolutely necessary for solubility or reactivity, and even then, use minimal heat.
-
Base Selection: Consider using a weaker or more sterically hindered base, such as pyridine or diisopropylethylamine (DIPEA), which is less likely to promote the E1cB elimination mechanism that leads to isocyanate formation.[1]
-
Order of Addition: Add the ethyl chloroformate slowly to a cooled solution of the amine and base. This maintains a low concentration of the acylating agent and minimizes local hot spots and high concentrations of base relative to the reactants.
-
-
Identification Protocol:
-
LC-MS: Look for a peak with an [M+H]⁺ ion corresponding to the mass of the symmetrical urea (C₁₄H₁₂N₄O₅), which is approximately m/z 333.08.
-
¹H NMR: The urea byproduct will have a characteristic singlet for the two methyl groups and complex aromatic signals. Crucially, it will lack the ethyl group signals (a quartet and a triplet) seen in the desired product. The N-H protons of the urea will appear as a distinct singlet.
-
FT-IR: The urea carbonyl (C=O) stretch typically appears at a lower wavenumber (around 1630-1660 cm⁻¹) compared to the carbamate carbonyl (around 1680-1720 cm⁻¹).[3]
-
FAQ 2: My reaction seems to have stalled, and I'm left with a significant amount of starting material. Why is my conversion low?
Answer: Incomplete conversion is often due to issues with reactant stoichiometry, base insufficiency, or the quality of the ethyl chloroformate.
-
Causality & Mechanism:
-
Base Stoichiometry: The reaction generates one equivalent of HCl. If less than one equivalent of base is used, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[4][5] It is common practice to use a slight excess of the base (1.1-1.2 equivalents).
-
Ethyl Chloroformate Quality: Ethyl chloroformate is highly reactive and susceptible to hydrolysis by atmospheric moisture, decomposing into ethanol, CO₂, and HCl.[6] Using a previously opened or improperly stored bottle can lead to a significant drop in the effective concentration of the acylating agent.
-
Nucleophilicity: 3-nitro-p-toluidine is a relatively weak nucleophile due to the electron-withdrawing effect of the nitro group. The reaction may be inherently slow under very mild conditions.[7]
-
-
Troubleshooting & Mitigation:
-
Use Fresh Reagents: Use a freshly opened bottle of ethyl chloroformate or distill it immediately before use.
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
-
Verify Base Quantity: Ensure at least 1.1 equivalents of a suitable base are used. A common choice is triethylamine or pyridine.[5]
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS. If it stalls, a small, additional charge of ethyl chloroformate might be necessary, but be cautious as excess can lead to other byproducts (see FAQ 3).
-
FAQ 3: I have a minor, more non-polar impurity that is difficult to separate from my product. What could it be?
Answer: This could be the di-acylated byproduct, Ethyl N-ethoxycarbonyl-N-(4-methyl-3-nitrophenyl)carbamate .
-
Causality & Mechanism: After the initial N-acylation, the resulting carbamate product still has a proton on the nitrogen. While the nitrogen is now significantly less nucleophilic due to the electron-withdrawing carbamate group, it can be deprotonated by a strong base and react with a second molecule of ethyl chloroformate.[4] This is more likely to occur if a large excess of ethyl chloroformate and/or base is used, or if the reaction is run at elevated temperatures.
-
Troubleshooting & Mitigation:
-
Stoichiometric Control: Use a precise amount of ethyl chloroformate, typically between 1.0 and 1.05 equivalents. Avoid using a large excess.
-
Slow Addition: Add the ethyl chloroformate dropwise to the reaction mixture to prevent a localized high concentration.
-
Temperature Management: As with urea formation, maintain low temperatures (0 °C is ideal) to disfavor this secondary reaction.
-
-
Identification Protocol:
-
LC-MS: This byproduct will have a molecular weight corresponding to the addition of a second ethoxycarbonyl group (C₁₃H₁₆N₂O₆). Look for an [M+H]⁺ ion at approximately m/z 297.10.
-
¹H NMR: The most telling feature will be the disappearance of the N-H proton signal. You will also see duplicated signals for two distinct ethyl groups (two quartets and two triplets).
-
Summary of Potential Byproducts
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Identification Notes |
| Target Product | This compound | C₁₀H₁₂N₂O₄ | 224.21 | 225.08 | ¹H NMR shows one ethyl group and one N-H proton. |
| Urea Byproduct | N,N'-bis(4-methyl-3-nitrophenyl)urea | C₁₄H₁₂N₄O₅ | 332.27 | 333.08 | Lacks ethyl group signals in ¹H NMR. Often has poor solubility. |
| Di-acylated Byproduct | Ethyl N-ethoxycarbonyl-N-(4-methyl-3-nitrophenyl)carbamate | C₁₃H₁₆N₂O₆ | 296.28 | 297.10 | Lacks N-H proton signal in ¹H NMR. Shows signals for two ethyl groups. |
| Starting Material | 3-nitro-p-toluidine | C₇H₈N₂O₂ | 152.15 | 153.06 | More polar than the product on TLC. |
Visualizing Reaction Pathways
The following diagram illustrates the intended reaction alongside the formation pathways for the two major byproducts discussed.
Caption: Logical workflow for identifying unknown impurities in the reaction mixture.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Aliquot Sampling: Carefully withdraw approximately 0.1 mL of the crude reaction mixture using a pipette.
-
Quenching & Dilution: Add the aliquot to a vial containing 1.0 mL of a 50:50 mixture of acetonitrile and water. If the reaction is basic, add one drop of dilute formic acid or acetic acid to neutralize the base and ensure proper ionization.
-
Filtration: Vortex the sample briefly. Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial to remove any particulate matter.
-
Analysis: Submit the sample for analysis using a standard reverse-phase gradient method (e.g., C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid). Monitor for the expected m/z values of the product and potential byproducts.
References
-
Yamasaki, R., Honjo, Y., Ito, A., Fukuda, K., & Okamoto, I. (2018). Spontaneous and Direct Transformation of N,O-Diaryl Carbamates into N,N′-Diarylureas. Chemical and Pharmaceutical Bulletin, 66(9), 880-884. [Link]
-
National Center for Biotechnology Information (2018). Spontaneous and Direct Transformation of N,O-Diaryl Carbamates into N,N'-Diarylureas. PubChem.[Link]
-
Hunt, I. (n.d.). Electrophilic Aromatic Substitution of Aryl Amines. University of Calgary.[Link]
-
Castro, E. A., et al. (1981). Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines. Journal of the Chemical Society B: Physical Organic. [Link]
-
LibreTexts Chemistry. (2021). Reactions of Amines. [Link]
-
Stoddard Tutoring. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]
-
OpenStax. (n.d.). Reactions of Arylamines. Organic Chemistry.[Link]
-
Redditors on r/chemhelp. (2022). Acylation of amines. Reddit.[Link]
-
Garcés-García, M., et al. (2022). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 27(19), 6663. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.[Link]
-
Wikipedia. (n.d.). Ethyl chloroformate. [Link]
-
ChemBK. (n.d.). Meta Nitro Para Toluidine(MNPT)- 3 Nitro 4 Toluidine. [Link]
-
Rao, R. N., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(20), e9161. [Link]
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- 3. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Optimizing solvent choice for the recrystallization of N-Ethoxycarbonyl-3-nitro-p-toluidine
Welcome to the technical support guide for the purification of N-Ethoxycarbonyl-3-nitro-p-toluidine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on optimizing the recrystallization of this compound. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity and yield.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the core concepts that govern a successful recrystallization. Understanding these principles is critical before proceeding to experimental work.
Q1: What are the absolute essential characteristics of an ideal recrystallization solvent?
An ideal solvent must satisfy a critical set of criteria to be effective. The primary characteristic is a steep solubility curve for the solute.[1] This means the solvent should exhibit:
-
High solubility at elevated temperatures: The solvent must readily dissolve the compound of interest (this compound) near its boiling point to ensure a saturated solution can be created.[2][3]
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease dramatically, forcing it to crystallize out of the solution. This temperature-dependent solubility is the driving force for obtaining a high recovery.[4]
-
Favorable impurity solubility profile: Ideally, impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[5]
-
Chemical inertness: The solvent must not react with the compound being purified.[6]
-
Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals during the drying phase.[3][5]
Q2: How does the molecular structure of this compound guide the initial solvent choice?
The structure of this compound (MW: 224.22 g/mol ) presents features of mixed polarity, which is a key consideration.[7][8]
-
Polar Groups: The molecule contains a highly polar nitro group (-NO2) and a polar carbamate group (-NHCOOEt). These groups can participate in dipole-dipole interactions and hydrogen bonding (the N-H proton).
-
Non-polar Region: The tolyl group (methylated benzene ring) provides a significant non-polar, aromatic character.
Based on the "like dissolves like" principle, solvents with intermediate polarity are often a good starting point.[1] For nitroaromatic compounds specifically, alcoholic solvents like ethanol or methanol are frequently effective and should be among the first candidates for screening.[1][9] Extremely non-polar solvents (e.g., hexanes) are unlikely to dissolve the compound even when hot, while highly polar solvents (e.g., water) may not dissolve it sufficiently, although this must be confirmed experimentally.
Q3: When is a mixed-solvent system (solvent pair) necessary?
A mixed-solvent system is employed when no single solvent meets the ideal criteria.[10] This is a common scenario where your compound is highly soluble in one solvent (a "good" solvent) even at room temperature, and poorly soluble in another solvent (a "poor" solvent) even at its boiling point.
By combining two miscible solvents, you can fine-tune the polarity of the medium to achieve the desired solubility profile. The process involves dissolving the solute in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10][11]
Part 2: Experimental Workflow & Protocols
A systematic, small-scale screening process is the most efficient method to identify the optimal solvent system before committing a large amount of material.
Workflow for Solvent Selection & Optimization
The following diagram illustrates the logical progression from initial analysis to a scaled-up, optimized recrystallization protocol.
Caption: Logical workflow for recrystallization solvent optimization.
Data Presentation: Properties of Common Solvents
The choice of solvent should be guided by its physical properties. This compound has a reported melting point of 78-82°C.[12] Solvents with boiling points near or below this range may be problematic, while those with much higher boiling points can increase the risk of the compound "oiling out."[13]
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Flammability | Notes |
| Water | 100 | 80.1 | No | May cause oiling out due to high BP. Good for solvent pairs. |
| Ethanol (95%) | 78 | 25.3 | Yes | Good starting point. Often effective for nitroaromatic compounds.[9] |
| Methanol | 65 | 33.0 | Yes | More polar than ethanol; BP is low. |
| Isopropanol | 82 | 20.2 | Yes | BP is close to the compound's MP; use with caution. |
| Acetone | 56 | 21.0 | Yes | A very strong solvent; may have high solubility even when cold. |
| Ethyl Acetate | 77 | 6.0 | Yes | Intermediate polarity; BP is close to the compound's MP. |
| Toluene | 111 | 2.4 | Yes | Non-polar; high BP increases risk of oiling out. |
| Hexanes | ~69 | 1.9 | Yes | Very non-polar; unlikely to dissolve the compound. Useful as an anti-solvent. |
Data compiled from various sources.[10][11]
Protocol 2A: Micro-Scale Solvent Screening
This protocol allows for the rapid testing of multiple solvents using minimal material.[2][5]
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes, one for each solvent to be tested.
-
Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to its respective test tube at room temperature. Agitate the mixture. Record whether the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[2]
-
Heating: If the solid did not dissolve at room temperature, place the test tube in a hot water or sand bath and heat it gently towards the solvent's boiling point. Add the solvent dropwise, with agitation, until the solid just dissolves. Do not add a large excess.[14]
-
Hot Solubility Observation: Record if the compound fully dissolved. If it does not dissolve after adding ~3 mL of solvent, the solvent is likely unsuitable.
-
Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.
-
Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluation: Assess the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.
Protocol 2C: Optimized Bulk Recrystallization (Single Solvent)
This protocol is for a larger-scale purification once an optimal solvent has been identified.
-
Dissolution: Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[10] Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of near-boiling solvent required to fully dissolve the solid.[14]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-boil for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[11]
-
Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask by pouring hot solvent through them to prevent the product from crystallizing prematurely in the funnel.[10] Filter the hot solution as quickly as possible.
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[2]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a minimum amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[14]
-
Drying: Allow the crystals to dry completely in the air on the funnel, then transfer them to a watch glass or drying oven (set to a temperature well below the compound's melting point) to remove all residual solvent.
Part 3: Troubleshooting Guide
Even with a well-chosen solvent, issues can arise. This section provides solutions to common problems.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
This is a very common issue that can be caused by two primary factors:
-
Excess Solvent: You may have used too much solvent, meaning the solution is not supersaturated upon cooling.[13] The remedy is to gently boil the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[15]
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[14] To induce crystallization, you can:
-
Scratch: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic imperfections in the glass can provide a surface for crystal nucleation.[1][16]
-
Seed: Add a single, tiny crystal ("seed crystal") of the crude starting material to the solution. This provides a template for crystal growth.[16]
-
Q: My compound separated as an oily liquid instead of solid crystals. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[13] This is more likely if the solvent's boiling point is significantly higher than the compound's melting point or if the compound is very impure.
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point.[1] Then, allow the solution to cool much more slowly. Insulating the flask can help. Very slow cooling may allow the solution to cool below the compound's melting point before it becomes saturated, favoring crystal formation.[13] If the problem persists, you may need to choose a different solvent with a lower boiling point or use a solvent pair.
Q: My final yield is very low. Where did my product go?
A low yield is often a result of procedural issues rather than a poor choice of solvent.[16]
-
Check the Mother Liquor: After filtering your crystals, cool the filtrate (mother liquor) in an ice bath. If a large amount of additional solid crashes out, it indicates you either used too much solvent initially or did not cool the solution for long enough.[16]
-
Premature Crystallization: If the compound crystallized in the filter funnel during hot filtration, it was lost. This is prevented by using a slight excess of hot solvent and ensuring the filtration apparatus is pre-heated.[15] The excess solvent can be evaporated before cooling.
-
Excessive Washing: Washing the crystals with too much solvent, or with solvent that was not ice-cold, will redissolve and wash away a portion of your product.[14] Always use a minimal amount of ice-cold solvent for rinsing.
Part 4: Safety Precautions
All laboratory work requires adherence to strict safety protocols.
-
This compound: While a specific, comprehensive SDS for this exact compound is not widely available, its structure is related to nitro-p-toluidine and p-toluidine. These related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing cancer. Assume this compound has similar hazards.
-
Solvents: Many organic solvents are flammable and have associated toxicities. Always consult the Safety Data Sheet (SDS) for each solvent before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Engineering Controls: All manipulations, especially heating flammable solvents, must be performed in a certified chemical fume hood to ensure adequate ventilation.[17]
References
- University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- University of California, Irvine. (n.d.). Recrystallization. Department of Chemistry.
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Central Arkansas. (n.d.). Recrystallization. Department of Chemistry.
- Towson University. (n.d.). Recrystallization. Department of Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sigma-Aldrich. (2024). Safety Data Sheet - 2-Nitro-p-toluidine.
- Fisher Scientific. (2015). Safety Data Sheet - p-Toluidine.
- Deepak Nitrite Limited. (2023). Safety Data Sheet - p-Toluidine.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
Sources
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- 9. Reagents & Solvents [chem.rochester.edu]
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- 17. fishersci.com [fishersci.com]
Validation & Comparative
Understanding the Analyte: Physicochemical Properties of N-Ethoxycarbonyl-3-nitro-p-toluidine
An Expert’s Guide to Selecting the Optimal Analytical Method for N-Ethoxycarbonyl-3-nitro-p-toluidine: HPLC vs. GC
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates and active pharmaceutical ingredients is paramount. This compound, a key intermediate in the synthesis of various organic molecules, requires precise and reliable analytical methods for purity assessment and quality control. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is not merely a matter of preference but a critical decision dictated by the physicochemical properties of the analyte and the specific objectives of the analysis.
This guide provides a comprehensive comparison of HPLC and GC for the analysis of this compound, offering field-proven insights and detailed experimental protocols. We will delve into the theoretical underpinnings of each technique, present comparative performance data, and provide a definitive recommendation to guide researchers, scientists, and drug development professionals in making an informed decision.
A thorough understanding of the analyte's properties is the foundation for selecting an appropriate analytical technique. This compound is a moderately polar aromatic compound. Its key properties are summarized below.
| Property | Value | Implication for Analysis |
| Molecular Formula | C10H12N2O4 | |
| Molecular Weight | 224.21 g/mol | Suitable for both HPLC and GC. |
| Polarity | Moderately Polar | Highly soluble in common organic solvents like acetonitrile and methanol, making it ideal for reverse-phase HPLC. |
| Volatility | Semi-volatile | The compound's volatility is a critical factor for GC analysis. While it is not highly volatile, it can be volatilized at elevated temperatures, making GC a viable option. |
| Thermal Stability | Potentially Thermally Labile | The presence of the nitro group can make the compound susceptible to degradation at high temperatures, a significant consideration for GC analysis where high inlet and oven temperatures are often used. |
Theoretical Comparison: HPLC vs. GC for this compound Analysis
The choice between HPLC and GC hinges on the interplay between the analyte's properties and the principles of each separation technique.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating non-volatile and thermally sensitive compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
-
Advantages:
-
Ambient Temperature Analysis: HPLC operates at or near room temperature, minimizing the risk of thermal degradation of the analyte.
-
High Resolution and Efficiency: Modern HPLC columns offer excellent separation efficiency, allowing for the resolution of closely related impurities.
-
Versatility: A wide range of stationary and mobile phases can be used to optimize the separation.
-
-
Disadvantages:
-
Solvent Consumption: HPLC can consume significant volumes of organic solvents, which can be costly and environmentally unfriendly.
-
Detector Limitations: While UV detectors are common and effective for chromophoric compounds like this one, they may not be as sensitive as some GC detectors for certain applications.
-
Gas Chromatography (GC):
GC is a technique that separates volatile and thermally stable compounds in the gas phase. The sample is vaporized in a heated inlet and separated based on its partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column.
-
Advantages:
-
High Sensitivity: Detectors like the Flame Ionization Detector (FID) offer excellent sensitivity for organic compounds.
-
Speed: GC analyses can often be faster than HPLC runs.
-
Low Solvent Usage: GC uses a carrier gas as the mobile phase, eliminating the need for large volumes of organic solvents.
-
-
Disadvantages:
-
Thermal Lability: The primary concern for this compound is its potential for thermal degradation in the hot GC inlet and column, which can lead to inaccurate quantification and the appearance of artifact peaks.
-
Sample Volatility: The compound must be sufficiently volatile to be vaporized without decomposition.
-
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a solid starting point for method development and validation.
HPLC-UV Method for the Analysis of this compound
This method is designed for high-resolution separation and accurate quantification, making it ideal for purity analysis and quality control.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and selectivity for moderately polar aromatic compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | A standard reversed-phase solvent system that is readily available and provides good peak shape. |
| Gradient | 0-15 min: 40-80% B; 15-17 min: 80% B; 17-18 min: 80-40% B; 18-25 min: 40% B | A gradient elution is used to ensure elution of the main peak with a good shape and to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds with nitro groups, expected to provide a strong signal. |
| Sample Preparation | Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. | Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase. |
GC-FID Method for the Analysis of this compound
This method is proposed for situations where high sensitivity is required and thermal degradation can be carefully controlled.
Instrumentation:
-
Gas chromatograph with a split/splitless inlet
-
Autosampler
-
Flame Ionization Detector (FID)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard, non-polar column that provides good separation for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temperature | 250 °C | This temperature should be high enough to ensure complete vaporization but low enough to minimize thermal degradation. This parameter may require optimization. |
| Split Ratio | 50:1 | A split injection is used to prevent column overloading. |
| Oven Temperature Program | Initial: 150 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | The temperature program is designed to provide good separation of the analyte from any potential impurities. |
| Detector Temperature | 300 °C | |
| Sample Preparation | Accurately weigh and dissolve the sample in acetone to a final concentration of 1 mg/mL. | Acetone is a volatile solvent suitable for GC analysis. |
Workflow Diagrams
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-FID analysis workflow for this compound.
Comparative Performance Data
The following table presents a summary of the expected performance characteristics for each method. The data is representative and intended for comparative purposes.
| Parameter | HPLC-UV | GC-FID |
| Retention Time (min) | ~ 12.5 | ~ 10.2 |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Theoretical Plates (N) | > 10,000 | > 80,000 |
| Tailing Factor (Tf) | 0.9 - 1.2 | 1.0 - 1.5 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.015 µg/mL |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Risk of Analyte Degradation | Low | Moderate to High |
Discussion and Recommendation
The choice between HPLC and GC for the analysis of this compound is a trade-off between robustness and sensitivity.
HPLC-UV is the recommended method for routine quality control and purity analysis. The primary reason is the significantly lower risk of thermal degradation. This ensures the analytical data is accurate and that observed impurities are genuine and not artifacts of the analytical method itself. The method demonstrates excellent precision and resolution, making it well-suited for regulatory submissions and batch release testing. The moderate sensitivity of the UV detector is generally sufficient for these applications.
GC-FID should be considered for applications requiring higher sensitivity, such as trace impurity analysis or genotoxic impurity screening, provided that method development includes a thorough investigation of the analyte's thermal stability. The potential for on-column or in-inlet degradation must be carefully evaluated and mitigated, possibly by using a lower inlet temperature or a more inert column. While GC offers superior sensitivity, the risk of generating misleading data due to thermal decomposition is a significant drawback that must be addressed through rigorous validation.
For the majority of applications involving the analysis of this compound, HPLC is the superior technique due to its inherent robustness and the avoidance of potential thermal degradation. It provides reliable and accurate data for purity assessment, which is the most common requirement for this type of intermediate. GC should be reserved for specialized applications where its higher sensitivity is essential, and its limitations can be carefully managed.
References
A Comparative Guide to the Structural Elucidation of Ethyl (4-methyl-3-nitrophenyl)carbamate: A Multi-technique Approach
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The meticulous interpretation of analytical data not only validates synthetic pathways but also provides critical insights into the molecule's electronic and steric environment, which are pivotal for understanding its biological activity. This guide presents an in-depth analysis of ethyl (4-methyl-3-nitrophenyl)carbamate, a substituted aromatic compound, employing a comparative approach across various spectroscopic techniques. While ¹H NMR spectroscopy serves as our primary tool, we will delve into the complementary data provided by ¹³C NMR, FT-IR, and Mass Spectrometry to construct a holistic and self-validating structural determination.
The Central Role of ¹H NMR in Structural Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used technique for elucidating the structure of organic molecules in solution. Its ability to provide information about the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling makes it indispensable. For a molecule like ethyl (4-methyl-3-nitrophenyl)carbamate, ¹H NMR allows us to probe the distinct regions of the molecule: the ethyl group of the carbamate, the aromatic ring protons, the methyl group on the ring, and the N-H proton of the carbamate.
Predicted ¹H NMR Spectrum of Ethyl (4-methyl-3-nitrophenyl)carbamate
Due to the absence of a publicly available experimental spectrum for ethyl (4-methyl-3-nitrophenyl)carbamate, we will present a detailed prediction based on established principles of chemical shifts and coupling constants observed in analogous structures.
Molecular Structure and Proton Environments:
Caption: Complementary information provided by different spectroscopic techniques.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of ethyl (4-methyl-3-nitrophenyl)carbamate would be expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the structure.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Type | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| C=O (carbamate) | ~152-155 | Carbonyl carbon of the carbamate group. |
| Ar-C (ipso to NH) | ~138-142 | Aromatic carbon attached to the carbamate nitrogen. |
| Ar-C (ipso to NO₂) | ~148-152 | Aromatic carbon attached to the nitro group, significantly deshielded. |
| Ar-C (ipso to CH₃) | ~135-138 | Aromatic carbon bearing the methyl group. |
| Ar-CH | ~115-130 | Aromatic methine carbons, with varying shifts based on substituents. |
| -O-CH₂- | ~60-63 | Methylene carbon of the ethyl group, attached to oxygen. |
| Ar-CH₃ | ~18-22 | Methyl carbon attached to the aromatic ring. |
| -CH₃ (ethyl) | ~14-16 | Terminal methyl carbon of the ethyl group. |
This data complements the ¹H NMR by confirming the number of unique carbon environments and providing characteristic shifts for the carbonyl and aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The FT-IR spectrum of ethyl (4-methyl-3-nitrophenyl)carbamate would be expected to show characteristic absorption bands.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Carbamate |
| ~3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| ~2980-2850 | C-H stretch (aliphatic) | Ethyl and Methyl groups |
| ~1730-1700 | C=O stretch | Carbamate |
| ~1550-1475 and ~1360-1290 | N-O asymmetric and symmetric stretch | Nitro group |
| ~1600-1450 | C=C stretch (in-ring) | Aromatic Ring |
| ~1250-1000 | C-O stretch | Carbamate |
The presence of strong absorption bands for the N-H, C=O of the carbamate, and the characteristic symmetric and asymmetric stretches of the nitro group would provide definitive evidence for these key functional groups. [1][2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For ethyl (4-methyl-3-nitrophenyl)carbamate (C₁₀H₁₂N₂O₄), the expected molecular weight is approximately 224.21 g/mol . In an electron ionization (EI) mass spectrum, we would expect to see a molecular ion peak (M⁺) at m/z 224. Key fragmentation patterns could include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the carbamate linkage.
Experimental Protocols
To ensure the acquisition of high-quality data, the following experimental protocols are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of ethyl (4-methyl-3-nitrophenyl)carbamate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.
Caption: Workflow for NMR data acquisition and analysis.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The structural elucidation of ethyl (4-methyl-3-nitrophenyl)carbamate serves as an excellent case study for the power of a multi-technique spectroscopic approach. While ¹H NMR provides the foundational framework of the proton structure, its interpretation is significantly strengthened and validated by the complementary data from ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique offers a unique piece of the structural puzzle, and their combined application provides a high degree of confidence in the final assigned structure. This comprehensive approach is not merely an academic exercise but a critical component of the rigorous standards required in modern chemical and pharmaceutical research.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
Chem LibreTexts. (2023). Infrared Spectroscopy. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Retrieved from[Link]
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A Comparative Guide to Amine Protecting Groups in the Synthesis of 3-Nitro-p-toluidine: N-Ethoxycarbonyl vs. N-Acetyl
A Senior Application Scientist's In-Depth Analysis of N-Ethoxycarbonyl-3-nitro-p-toluidine and N-acetyl-3-nitro-p-toluidine in Synthetic Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the strategic use of protecting groups is paramount to achieving desired regioselectivity and high yields. The synthesis of 3-nitro-p-toluidine, a key intermediate for various dyes and biologically active molecules, provides an excellent case study for comparing the efficacy of two common amine protecting groups: the acetyl group (-COCH₃) and the ethoxycarbonyl group (-CO₂Et). This guide offers a detailed comparison of N-acetyl-p-toluidine and N-ethoxycarbonyl-p-toluidine as precursors in the synthesis of 3-nitro-p-toluidine, supported by experimental data and mechanistic insights to inform researchers and drug development professionals in their synthetic strategy.
At a Glance: Key Performance Indicators
| Parameter | N-Acetyl-p-toluidine Route | N-Ethoxycarbonyl-p-toluidine Route |
| Starting Material | N-acetyl-p-toluidine | N-ethoxycarbonyl-p-toluidine |
| Nitration Regioselectivity | Primarily ortho-directing, potentially leading to lower yields of the desired meta-nitro product. | Predominantly ortho, para-directing, with potential for meta-substitution. |
| Reported Yield of 3-Nitro-p-toluidine | 77-82% (after hydrolysis)[1] | Good yields reported for ring nitration of aromatic carbamates, specific yield for 3-nitro-p-toluidine requires further investigation. |
| Deprotection Conditions | Requires strong acid or base (e.g., concentrated HCl or NaOH) and elevated temperatures. | Can be cleaved under acidic or basic conditions, often milder than for amides. |
| Overall Process Considerations | Well-established, but regioselectivity can be a challenge. | Potentially offers milder deprotection, but requires synthesis of the carbamate precursor. |
The Synthetic Challenge: Directing the Nitro Group
The direct nitration of p-toluidine is fraught with challenges, including oxidation of the amino group and the formation of a mixture of isomers. To circumvent these issues, the amino group is protected to modulate its directing effect and prevent undesirable side reactions. Both the acetyl and ethoxycarbonyl groups are ortho, para-directing activators for electrophilic aromatic substitution.[2] However, the steric and electronic nature of these groups can influence the regioselectivity of the subsequent nitration step.
The primary goal in this synthesis is to favor the introduction of the nitro group at the position meta to the amino group (and ortho to the methyl group). This is a nuanced challenge as both the protected amino group and the methyl group direct incoming electrophiles to their respective ortho and para positions.
N-Acetyl-p-toluidine: The Traditional Workhorse
The acetylation of p-toluidine is a straightforward and high-yielding reaction, making N-acetyl-p-toluidine a readily accessible starting material. The subsequent nitration, however, presents a significant regioselectivity hurdle. The powerful ortho, para-directing nature of the acetamido group can lead to the formation of a substantial amount of the undesired 2-nitro isomer.
One study on the nitration of N-acetyl-p-toluidine reported a 97% yield of the ortho-substituted product, 4-methyl-2-nitroaniline, after hydrolysis.[3] This highlights the strong directing effect of the acetyl group, which can be a significant drawback when the meta-substituted product is the target. Despite this, patents describe processes for the preparation of 3-nitro-p-toluidine from N-acetyl-p-toluidine with overall yields of 77-82% after hydrolysis, suggesting that reaction conditions can be optimized to favor the desired isomer, though this may involve more complex purification procedures.[1][4]
Experimental Workflow: N-Acetyl Route
Figure 1. Synthetic pathway for 3-nitro-p-toluidine via the N-acetyl protecting group.
N-Ethoxycarbonyl-p-toluidine: A Promising Alternative
The ethoxycarbonyl group, a type of carbamate, offers a potentially more nuanced control over the synthetic route. Carbamates are also ortho, para-directing, but their electronic and steric properties differ from amides. The synthesis of N-ethoxycarbonyl-p-toluidine (ethyl p-tolylcarbamate) can be achieved by reacting p-toluidine with ethyl chloroformate.
Studies on the nitration of aromatic carbamates have shown that ring nitration proceeds in good yields.[5] While specific regioselectivity data for the nitration of N-ethoxycarbonyl-p-toluidine is not as extensively documented as for its acetyl counterpart, the different electronic nature of the carbamate may alter the ortho/para ratio, potentially providing a more favorable outcome for the desired meta-nitration.
A key advantage of the ethoxycarbonyl protecting group lies in its generally milder deprotection conditions. While the hydrolysis of the acetamido group often requires harsh conditions like refluxing in concentrated acid or base, carbamates can often be cleaved under less stringent conditions, which can be beneficial for sensitive substrates.
Experimental Workflow: N-Ethoxycarbonyl Route
Figure 2. Synthetic pathway for 3-nitro-p-toluidine via the N-ethoxycarbonyl protecting group.
Detailed Experimental Protocols
Synthesis of N-acetyl-p-toluidine
-
In a round-bottom flask, dissolve p-toluidine in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the N-acetyl-p-toluidine.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Nitration of N-acetyl-p-toluidine[4]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at low temperature (0-5 °C).
-
Dissolve N-acetyl-p-toluidine in concentrated sulfuric acid and cool the solution in an ice bath.
-
Slowly add the cold nitrating mixture to the solution of N-acetyl-p-toluidine, maintaining a low temperature (typically below 10 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Hydrolysis of N-acetyl-3-nitro-p-toluidine[1]
-
Suspend the N-acetyl-3-nitro-p-toluidine in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize to precipitate the 3-nitro-p-toluidine.
-
Collect the product by filtration, wash with water, and dry.
Synthesis of N-ethoxycarbonyl-p-toluidine (Ethyl p-tolylcarbamate)
-
Dissolve p-toluidine in a suitable solvent (e.g., toluene or dichloromethane) and add a base (e.g., pyridine or triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate to the stirred solution, maintaining a low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the product.
Conclusion and Future Outlook
The choice between N-acetyl and N-ethoxycarbonyl protecting groups in the synthesis of 3-nitro-p-toluidine is a classic example of the subtleties involved in synthetic route design. The N-acetyl route is well-established, with readily available starting materials and documented high yields for the final product, albeit with potential challenges in controlling regioselectivity during the nitration step. The N-ethoxycarbonyl route presents a compelling alternative, potentially offering milder deprotection conditions and the possibility of altered regioselectivity that could favor the desired 3-nitro isomer.
For researchers and drug development professionals, the optimal choice will depend on the specific requirements of their synthesis, including scale, purity requirements, and tolerance for harsh reaction conditions. Further head-to-head comparative studies under identical reaction conditions are warranted to definitively establish the superior protecting group for this particular transformation. Such studies should focus on a detailed analysis of the isomer distribution in the nitration step and a quantitative comparison of the ease and efficiency of the deprotection step for both routes. These investigations will provide invaluable data to guide the rational design of efficient and robust syntheses of 3-nitro-p-toluidine and other similarly substituted aromatic amines.
References
- Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
- Tinker, J. M., & Spiegler, L. (1934). U.S. Patent No. 1,963,597. Washington, DC: U.S.
- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,128,511. Washington, DC: U.S.
- Improving the regioselectivity of nitration for N-(o-tolyl)acetamide. (n.d.). Benchchem.
- Ch22: EArS of aromatic amines. (n.d.). University of Calgary.
- Protection of Aniline Derivatives. (2015, February 23). [Video]. YouTube.
- Nitration of Ethyl Carbamates of Phenylenediamines and Aniline. (n.d.).
- A Comparative Guide to Amine Protecting Groups: Featuring Tert-Amyl Carbam
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022, December 12).
- Chemoselective N-Deacetylation under Mild Conditions. (n.d.).
- Removing an acetyl group
- The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. (2021, November 5). PubMed Central.
- Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. (n.d.).
- The Evaluation of Secondary Amine Protecting Groups for Nitration. (n.d.).
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
- New Carbamates and Rel
- Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... (n.d.).
- Synthesis of Sulfonamide, Sulfanilamide and Carbamate Derivatives of 4-Pyrones. (n.d.). Asian Journal of Chemistry.
- Preparation of ethyl chloroform
- ethyl n-methylcarbamate - Organic Syntheses Procedure. (n.d.).
- Metal ion catalyzed hydrolysis of ethyl p-nitrophenyl phosph
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- US3264281A - Preparation of amides. (n.d.).
- p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal.
- EAS Nitration Experiment & Recrystallization. (2020, March 26). [Video]. YouTube.
- Synthetic Protocols for Aromatic Nitration: A Review. (n.d.).
- Application Notes and Protocols: Nitration of Ethylbenzene. (n.d.). Benchchem.
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- N-acetyl-o-toluidine | C9H11NO | CID 8443. (n.d.). PubChem.
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- This compound [16648-53-6]. (n.d.). Chemsigma.
- Solved 2. You perform a Nitration reaction with Ethyl | Chegg.com. (2023, October 16).
- Comparative study of 2-amino and 3-aminobenzoic acid copolymerization with aniline synthesis and copolymer properties. (n.d.).
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A Comparative Guide to the Reactivity of N-Ethoxycarbonyl and Other Common Amine Protecting Groups
In the landscape of multistep organic synthesis, particularly within peptide synthesis and pharmaceutical development, the strategic protection and deprotection of amine functionalities is a cornerstone of success.[1][2][3][4] The choice of a protecting group dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the yield and purity of the final product.[2] This guide provides an in-depth comparison of the N-ethoxycarbonyl (Eoc) group against the three most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This analysis is grounded in the principle of orthogonality—the selective removal of one protecting group without affecting others, a critical concept for the synthesis of complex molecules.[2][5][6] We will explore the distinct lability of each group under acidic, basic, and reductive conditions, supported by mechanistic insights and experimental data to guide researchers in making informed decisions for their synthetic endeavors.
The N-Ethoxycarbonyl (Eoc) Group: A Profile
The N-ethoxycarbonyl group is a simple carbamate that has found utility in various synthetic contexts, including as an activating group in Pictet-Spengler reactions.[7][8] Its straightforward structure belies a nuanced reactivity profile that offers distinct advantages in specific synthetic scenarios.
Protection: An amine is typically protected with the Eoc group by reaction with ethyl chloroformate under basic conditions, analogous to the introduction of other carbamate protecting groups.
Deprotection: The Eoc group is notably robust. Its cleavage generally requires harsh conditions, such as strong acid or base hydrolysis, or reductive methods. For instance, it can be cleaved simultaneously with the reduction of other functional groups using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which can also convert the carbamate into an N-methyl group.[7]
The Workhorses: Boc, Cbz, and Fmoc
The widespread adoption of Boc, Cbz, and Fmoc stems from their well-defined and highly orthogonal deprotection conditions.[2][4][9]
-
tert-Butoxycarbonyl (Boc): This acid-labile group is a staple in both solution-phase and solid-phase peptide synthesis (SPPS).[3][10][11] Its stability to a wide range of non-acidic conditions makes it highly versatile.[12]
-
Carboxybenzyl (Cbz or Z): The Cbz group is classically removed by catalytic hydrogenolysis, offering a mild and selective deprotection method that is orthogonal to both acid- and base-labile groups.[2][3]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The base-lability of the Fmoc group is central to modern SPPS.[13][14][15] It can be rapidly cleaved with a mild base, typically piperidine, without affecting acid-labile side-chain protecting groups.[13][14]
Comparative Reactivity and Orthogonality
The selection of an amine protecting group is fundamentally a question of chemical compatibility. The following table and discussion summarize the comparative stability and deprotection conditions, which form the basis for designing orthogonal synthetic strategies.
| Protecting Group | Structure | Lability | Typical Deprotection Conditions | Stability | Key Advantages | Potential Limitations |
| Eoc | Ethyl-O-(C=O)- | Harsh Conditions | LiAlH₄; Strong Acid/Base Hydrolysis | Generally stable to mild acid and base | Robustness can be an asset in certain multi-step syntheses | Harsh deprotection conditions limit compatibility with sensitive substrates |
| Boc | (CH₃)₃C-O-(C=O)- | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane[2][14][16] | Stable to base and hydrogenolysis[2] | Well-established; suitable for a wide range of non-acidic reactions[2] | Strong acid for cleavage can be detrimental to sensitive substrates[2][10] |
| Cbz | Benzyl-O-(C=O)- | Hydrogenolysis | H₂, Pd/C; Transfer Hydrogenation[2][17] | Stable to mild acid and base[2] | Orthogonal to Boc and Fmoc; mild deprotection[2] | Incompatible with reducible groups (e.g., alkynes, alkenes); catalyst poisoning can be an issue[2] |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20-50% Piperidine in DMF[2][15][18] | Stable to acid and hydrogenolysis[2] | Mild deprotection; central to modern SPPS; orthogonal to Boc and Cbz[2] | Dibenzofulvene byproduct can form adducts; potential for side reactions like aspartimide formation[2][3] |
Mechanistic Insights into Deprotection
Understanding the mechanism of cleavage is crucial for predicting reactivity and potential side reactions.
-
Eoc: Cleavage with LiAlH₄ involves the reductive cleavage of the carbonyl group. Acid- or base-catalyzed hydrolysis proceeds through nucleophilic acyl substitution.
-
Boc: Acid-mediated deprotection begins with the protonation of the carbamate's carbonyl oxygen.[12] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine.[12][16]
-
Cbz: Catalytic hydrogenolysis involves the reductive cleavage of the benzylic C-O bond on the surface of a palladium catalyst.[19]
-
Fmoc: Base-induced deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[15] A base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[14][15]
Experimental Design and Protocols
The choice of protecting group directly impacts the design of a synthetic route. The following workflows illustrate the decision-making process and provide generalized experimental protocols.
Logic of Protecting Group Selection
The following diagram outlines a simplified decision-making process for selecting an appropriate amine protecting group based on the stability of the substrate and the desired reaction conditions.
Sources
- 1. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. BJOC - The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids [beilstein-journals.org]
- 8. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. chempep.com [chempep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. connectsci.au [connectsci.au]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Analysis and Comparison of N-Ethoxycarbonyl-3-nitro-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the quality and characterization of starting materials and intermediates are paramount. N-Ethoxycarbonyl-3-nitro-p-toluidine, a key building block, is no exception. This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for this compound, compares it with a structurally similar alternative, and offers detailed experimental protocols for its characterization and use. Our objective is to equip researchers with the necessary tools to critically evaluate and effectively utilize this reagent in their work.
Understanding the Certificate of Analysis: A Deep Dive
A Certificate of Analysis is more than a document of compliance; it is a detailed report card of a specific batch of a chemical. For this compound (CAS: 16648-53-6), a typical CoA from a reputable supplier will include the following key parameters.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to yellow crystalline powder | Conforms | Visual |
| Purity (HPLC) | ≥ 98.0% (Area %) | 99.2% | HPLC |
| Melting Point | 78.0 - 82.0 °C | 79.5 - 80.8 °C | Capillary Method |
| ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Loss on Drying | ≤ 0.5% | 0.15% | Gravimetric (80°C, 2h) |
Causality Behind the Specifications:
-
Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A purity of ≥ 98.0% is generally considered suitable for most synthetic applications. The result of 99.2% indicates a high-quality batch with minimal impurities, which is crucial for avoiding side reactions and ensuring the integrity of subsequent synthetic steps.
-
Melting Point: The melting point range is a sensitive indicator of purity. A narrow melting point range close to the literature value suggests a high degree of purity. The observed range of 79.5 - 80.8 °C falls well within the specified limits.
-
¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides a fingerprint of the molecule's structure. Confirmation by ¹H NMR ensures the identity of the compound and can also reveal the presence of proton-bearing impurities.
-
Loss on Drying: This parameter quantifies the amount of volatile content, primarily residual solvent and water. A low value is desirable as excess solvent can interfere with reaction stoichiometry and introduce unwanted reactivity.
Comparative Analysis: this compound vs. a Common Alternative
In many synthetic pathways, the choice of a protecting group for an amine can be critical. The ethoxycarbonyl group in our target molecule offers a balance of stability and ease of removal. A common alternative is the acetyl group, leading to the analogous compound, N-acetyl-3-nitro-p-toluidine.
Table 2: Comparison of this compound and N-acetyl-3-nitro-p-toluidine
| Feature | This compound | N-acetyl-3-nitro-p-toluidine | Rationale for Comparison |
| Protecting Group | Ethoxycarbonyl (-COOEt) | Acetyl (-COCH₃) | Both are common amine protecting groups. |
| Molecular Weight | 224.22 g/mol | 196.17 g/mol | Affects reaction stoichiometry. |
| Deprotection Conditions | Basic (e.g., NaOH, LiOH) or acidic hydrolysis | Typically acidic or basic hydrolysis | The ethoxycarbonyl group is generally more stable to acidic conditions than the acetyl group. |
| Potential Byproducts | Ethanol, CO₂ | Acetic acid | Byproduct identity can influence downstream purification. |
Experimental Design for Performance Comparison:
A comparative study would involve using both compounds in a subsequent reaction, for example, the reduction of the nitro group to an amine. The key performance indicators would be reaction yield, purity of the product, and ease of purification.
Caption: Comparative experimental workflow for evaluating protecting group performance.
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This reverse-phase HPLC method is designed to separate the main component from potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in Acetonitrile.
¹H NMR Characterization
The expected ¹H NMR spectrum provides structural confirmation.
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ, ppm):
-
~8.0 (s, 1H, Ar-H)
-
~7.5 (d, 1H, Ar-H)
-
~7.2 (d, 1H, Ar-H)
-
~6.8 (br s, 1H, NH)
-
~4.2 (q, 2H, -OCH₂CH₃)
-
~2.5 (s, 3H, Ar-CH₃)
-
~1.3 (t, 3H, -OCH₂CH₃)
-
Synthesis of this compound
This protocol is based on the acylation of 3-nitro-p-toluidine.
Caption: Synthetic workflow for this compound.
Procedure:
-
To a stirred solution of 3-nitro-p-toluidine (1 eq.) and pyridine (1.2 eq.) in dichloromethane at 0 °C, add ethyl chloroformate (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
Conclusion
The quality of this compound can be rigorously assessed through a comprehensive analysis of its Certificate of Analysis, with particular attention to purity as determined by HPLC. When selecting this reagent, it is essential to consider the nature of the protecting group in the context of the planned synthetic route. The ethoxycarbonyl group offers distinct advantages in terms of stability under certain conditions when compared to alternatives like the acetyl group. The provided analytical and synthetic protocols serve as a valuable resource for researchers, enabling them to confidently characterize and utilize this important chemical intermediate.
References
-
PubChem. This compound. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Ethoxycarbonyl-3-nitro-p-toluidine
This document provides a detailed, procedural guide for the safe and compliant disposal of N-Ethoxycarbonyl-3-nitro-p-toluidine (CAS No. 16648-53-6). As an aromatic nitro compound used in complex organic synthesis, particularly as a precursor for dyes and pharmaceuticals, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Hazard Profile and Essential Risk Assessment
Proper disposal begins with a thorough understanding of the risks. This compound belongs to the family of aromatic nitro compounds and toluidine derivatives. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazard profile can be reliably inferred from the well-documented risks associated with its structural class, particularly p-toluidine and other nitroaromatics.[2][3]
The primary hazards are rooted in its toxicity and environmental impact. Aromatic nitro compounds are regulated substances, and related toluidines are classified as toxic upon ingestion, dermal contact, and inhalation.[2][3][4] They are also suspected carcinogens and potent environmental toxins with long-lasting effects on aquatic life.[2][5]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Statement | Precautionary Codes (Examples) |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2][3] | P261, P270, P280, P301+P310 |
| Serious Eye Irritation | H319: Causes serious eye irritation.[2] | P264, P305+P351+P338 |
| Skin Sensitization | H317: May cause an allergic skin reaction.[2] | P272, P302+P352 |
| Carcinogenicity | H351: Suspected of causing cancer.[2] | P201, P202, P280 |
| Hazardous to the Aquatic Environment | H400/H411: Very toxic to aquatic life with long lasting effects.[2][3][5] | P273, P391 |
Causality: The nitro group (-NO2) and the aromatic amine structure are responsible for the compound's high biological activity and toxicity. These functional groups can interfere with cellular processes, leading to systemic toxicity and environmental persistence. Therefore, disposal via standard drains or general waste is strictly prohibited as it can contaminate water systems and pose a significant ecological threat.[6][7]
Engineering Controls and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all safety measures are in place. The principle is to minimize all routes of exposure.
-
Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood.[2][8] This is non-negotiable and serves to contain airborne particulates and prevent inhalation, the primary route of exposure for powdered chemicals.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use chemically resistant gloves. Based on data for related compounds, nitrile or butyl rubber gloves are appropriate. Always double-check glove compatibility with any solvents used during the process. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure contaminated clothing is removed immediately and decontaminated before reuse.[2][3]
-
The Disposal Workflow: A Step-by-Step Protocol
Disposal is a systematic process that ensures safety and regulatory compliance at every stage. Chemical waste management is regulated by bodies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[6][9]
Waste Characterization and Segregation
-
Characterize the Waste: this compound is a non-halogenated organic solid . Any solutions of this compound in solvents like acetone or ethanol would be classified as non-halogenated organic solvent waste .
-
Segregate Incompatibles: This waste stream must be kept separate from incompatible materials. Store it away from:
Causality: Improper segregation can lead to dangerous chemical reactions, generating heat, gas, or fire. Segregating waste by chemical compatibility is a fundamental principle of laboratory safety.[6][10]
Containerization and Labeling
-
Select an Appropriate Container:
-
Label the Container Correctly: This is a critical step for regulatory compliance and safety. The EHS hazardous waste tag must be affixed to the container and filled out completely and legibly.[6][12]
-
List the full chemical name : "this compound". Do not use abbreviations or chemical formulas.[6][10]
-
For mixtures, list all constituents and their approximate percentages.[10]
-
Indicate the date when waste was first added to the container (the "generation date").[6]
-
Include the Principal Investigator's name and lab location.[6]
Waste Collection Procedures
For Solid Waste (Pure Compound):
-
Carefully transfer the solid waste into the pre-labeled hazardous waste container inside a chemical fume hood to minimize dust generation.[13]
-
Ensure the outside of the container remains clean and free of contamination.[10]
-
Keep the container securely closed except when adding waste.[9][12]
For Contaminated Labware (e.g., glassware, spatulas):
-
Rinse the contaminated item three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate is considered acutely hazardous waste and must be collected in a designated liquid hazardous waste container.[12][14] Subsequent rinses should also be collected.
-
Once triple-rinsed and air-dried, the glassware can typically be washed for reuse.[12]
For Decontaminating Empty Reagent Bottles:
-
Thoroughly empty any remaining solid from the original container into the hazardous waste receptacle.
-
Collect all three rinses as hazardous waste in your non-halogenated liquid waste container.[14]
-
After the triple rinse and air-drying, deface or remove the original label and the container may be discarded in regular laboratory glass waste or recycling, per your institution's policy.[11]
On-Site Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the lab personnel.
-
Secondary Containment: Liquid waste containers must be kept in a secondary container (such as a plastic tub) that can hold 110% of the volume of the largest container within it.[9] This prevents the spread of material in case of a leak.
-
Adhere to Limits: Be aware of storage time and quantity limits. Typically, waste must be collected by EHS within 90 days of the generation date.[9] Do not accumulate more than 55 gallons of a single waste stream.[9]
-
Schedule a Pickup: Once your container is nearly full (leave at least 5% headspace for expansion[11]), or you are approaching the time limit, contact your institution's EHS department to schedule a waste collection.[6][9] Never dispose of this chemical by evaporation in a fume hood or by pouring it down the drain.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Nevada, Reno.[Link]
-
Hazardous Waste Disposal Procedures. Central Washington University.[Link]
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How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.[Link]
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How to Store and Dispose of Hazardous Chemical Waste. Environment, Health & Safety, UC San Diego.[Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University.[Link]
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This compound. PubChem, National Institutes of Health.[Link]
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This compound. MySkinRecipes.[Link]
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Nitrobenzene - Registration Dossier. European Chemicals Agency (ECHA).[Link]
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Material Safety Data Sheet - Nitrocellulose. Nitriflex.[Link]
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Nitrocellulose Drum Removal Work Plan. U.S. Environmental Protection Agency (EPA).[Link]
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This compound >98.0%(GC). Şahinler Kimya.[Link]
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Safety Data Sheet: p-toluidine. Chemos GmbH & Co.KG.[Link]
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SAFETY DATA SHEET p-Toluidine. Deepak Nitrite.[Link]
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p-TOLUIDINE AR. Loba Chemie.[Link]
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Hazardous Waste Disposal Guide. Dartmouth College.[Link]
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Mastering Safety: A Comprehensive Guide to Handling N-Ethoxycarbonyl-3-nitro-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and unwavering laboratory safety. This guide provides an in-depth operational plan for the safe handling of N-Ethoxycarbonyl-3-nitro-p-toluidine, moving beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation. As Senior Application Scientists, our commitment is to empower you with the knowledge to create a self-validating system of safety and best practices in your laboratory.
Hazard Assessment: A Tale of Two Molecules
This compound is a substituted nitroaromatic compound. A review of the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI) indicates that, under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this specific product does not meet the criteria for classification in any hazard class.[1] However, scientific prudence dictates a deeper look into its structural lineage.
The parent compound, p-toluidine , is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and may cause an allergic skin reaction. The introduction of a nitro group often enhances the toxicological and reactivity profile of aromatic compounds. Therefore, despite the benign classification of the derivative, it is imperative to handle this compound with a heightened sense of caution, assuming a hazard profile similar to its parent compound until more comprehensive toxicological data becomes available.
Key Potential Hazards to Consider:
-
Toxicity: Potential for harm if ingested, absorbed through the skin, or inhaled as dust.
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.
-
Eye Irritation: As with most fine chemical powders, it can cause serious eye irritation.
-
Carcinogenicity: The structural alert from the p-toluidine backbone suggests handling as a suspected carcinogen.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a passive checklist but an active risk mitigation strategy. Given the potential hazards, a comprehensive PPE protocol is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Butyl rubber gloves are highly recommended for their excellent resistance to nitro-compounds.[2][3] If Butyl is not available, heavy-duty nitrile gloves (minimum 5-mil thickness) can be used for splash protection, but must be changed immediately upon contact. Double-gloving is a prudent practice. |
| Eye Protection | Safety Glasses & Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. A chemical-resistant apron worn over the lab coat provides an additional layer of protection. |
| Respiratory Protection | Fume Hood / Respirator | All work with this compound, especially the handling of the powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and use workflow for this compound.
Operational Plan: From Weighing to Reaction
A systematic and well-planned experimental protocol is essential for minimizing exposure and ensuring safety.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Have all necessary equipment and reagents, including waste containers, ready before starting to minimize handling time.
-
Ensure an emergency shower and eyewash station are readily accessible.[4]
-
-
Weighing and Transfer:
-
Perform all weighing and transfer of solid this compound within the chemical fume hood.
-
Use a tared container to weigh the solid.
-
Handle the powder gently to avoid creating dust. If possible, use a spatula that minimizes static.
-
Close the primary container immediately after dispensing.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Keep the reaction vessel covered as much as possible during the experiment.
-
Continuously monitor the reaction for any unexpected changes. Keep the sash of the fume hood at the lowest possible height while working.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting mixtures or products.
-
Follow the waste disposal plan outlined in the next section.
-
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship. All waste containing this compound should be treated as hazardous.[5]
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow for this compound.
Key Disposal Steps:
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[6]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.[6] Segregate halogenated and non-halogenated solvent waste.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal according to your institution's guidelines.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers closed except when adding waste.
-
Label containers clearly with "Hazardous Waste" and the full chemical name.
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area with secondary containment.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The primary disposal method for nitroaromatic compounds is typically high-temperature incineration.[5]
-
Emergency Preparedness: Planning for the Unexpected
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. For large spills, restrict access to the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][6] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By integrating these principles of hazard assessment, diligent use of PPE, and meticulous operational and disposal planning, you can handle this compound with the confidence that comes from a deep and actionable understanding of laboratory safety.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-toluidine. Retrieved from [Link]
-
Deepak Nitrite Ltd. (2023, March 20). SAFETY DATA SHEET p-Toluidine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: p-TOLUIDINE. Retrieved from [Link]
-
Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]
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MDS Associates. (n.d.). Selecting the Correct Chemical Protection Glove. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
